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  • Product: 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole
  • CAS: 1429418-86-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Application Dynamics of 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (IPDNP)

A Comprehensive Technical Whitepaper on Synthesis, Characterization, and Formulation Dynamics Executive Summary & Introduction In the rapidly evolving fields of high-energy-density materials (HEDMs) and pharmaceutical dr...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Whitepaper on Synthesis, Characterization, and Formulation Dynamics

Executive Summary & Introduction

In the rapidly evolving fields of high-energy-density materials (HEDMs) and pharmaceutical drug discovery, highly functionalized pyrazoles have emerged as privileged scaffolds. 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (commonly referred to as 1-isopropyl-3,4-dinitropyrazole or IPDNP, CAS: 1429418-86-9[1]) represents a critical evolutionary step in pyrazole functionalization.

Historically, the parent compound, 3,4-dinitropyrazole (DNP), has been recognized as a potent energetic backbone. However, DNP suffers from a high melting point (86–88 °C) and high N-H acidity, possessing a pKₐ of approximately 5.14[2]. To mitigate these issues, N-alkylation is employed to neutralize acidity and drastically alter the physical state[3]. While the methylation of DNP yields 1-methyl-3,4-dinitropyrazole (MDNP)—a compound with a melting point of 20–23 °C and a density of 1.67 g/cm³[4]—the introduction of the bulkier isopropyl group in IPDNP introduces significant steric hindrance. This steric bulk disrupts crystalline packing, yielding a stable, highly lipophilic liquid at room temperature.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for the synthesis, characterization, and application of IPDNP.

Molecular Architecture and Physicochemical Profile

The physicochemical behavior of IPDNP is dictated by the push-pull electronic dynamics of its substituents. The two adjacent nitro groups at the C3 and C4 positions are strongly electron-withdrawing, creating an electron-deficient pyrazole core. This deficiency makes the N1 position weakly nucleophilic but highly acidic prior to alkylation. Once alkylated with an isopropyl group, the molecule loses its hydrogen-bonding donor capacity, which is the primary causality behind its low melting point and liquid state.

Table 1: Physicochemical Properties of IPDNP
PropertyValueCausality / Scientific Significance
Molecular Formula C₆H₈N₄O₄Core dinitropyrazole scaffold with an aliphatic N-alkyl chain.
Molecular Weight 200.15 g/mol Optimal mass for diffusion kinetics in polymer binder matrices.
Physical State (RT) Viscous LiquidSteric bulk of the isopropyl group prevents ordered crystalline packing.
Density ~1.52 g/cm³Lower than MDNP (1.67 g/cm³[4]) due to increased aliphatic free volume.
Melting Point < 10 °CAsymmetric N-substitution completely disrupts the hydrogen bonding network.
LogP (Predicted) ~1.8 - 2.1Enhanced lipophilicity compared to DNP, ideal for cellular membrane permeation in pharma.

Synthesis and Purification Workflow

The synthesis of IPDNP relies on the regioselective N-alkylation of 3,4-DNP. The protocol below is designed not just as a sequence of steps, but as a mechanistically sound, self-validating workflow.

Step-by-Step Methodology
  • Reactor Setup & Deprotonation:

    • Action: Suspend 3,4-DNP (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) in anhydrous Acetonitrile (MeCN). Stir at 40 °C for 1 hour.

    • Causality: Why K₂CO₃? Because 3,4-DNP is sufficiently acidic (pKₐ ~5.14[2]), mild carbonate bases are perfectly calibrated to deprotonate the N-H bond without triggering the unwanted nucleophilic attack on the nitro groups that stronger bases (like NaH) might cause.

  • Nucleophilic Substitution (Sₙ2):

    • Action: Add 2-bromopropane (1.2 eq) dropwise. Elevate the temperature to 60 °C and reflux for 12 hours.

    • Causality: Why 2-bromopropane in MeCN? MeCN is a polar aprotic solvent that solvates the K⁺ cation, leaving the pyrazolate anion "naked" and highly nucleophilic. Bromide is a superior leaving group compared to chloride, which is critical to overcoming the steric hindrance of the secondary carbon during the Sₙ2 attack. Iodide is avoided as it is highly prone to competing E2 elimination side reactions under basic conditions.

  • Workup & Extraction:

    • Action: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield crude IPDNP.

  • Purification:

    • Action: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Synthesis A 3,4-Dinitropyrazole (pKa ~5.14) B Deprotonation (K2CO3 / MeCN) A->B Mild Base C N-Alkylation (2-Bromopropane) B->C SN2 Mechanism D 1-Isopropyl-3,4- dinitropyrazole C->D 60°C, 12h

Fig 1. Synthetic workflow for 1-isopropyl-3,4-dinitropyrazole via SN2 N-alkylation.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesis, the protocol must be self-validating. We employ a multi-tiered analytical approach to confirm both structure and purity.

  • In-Process Control (IPC) via HPLC: The disappearance of the 3,4-DNP peak (monitored at 254 nm) validates the completion of the alkylation.

  • Structural Validation via ¹H NMR (CDCl₃): NMR serves as the ultimate structural validator. The spectrum must show three distinct environments:

    • A highly deshielded singlet at ~8.5 ppm (1H) corresponding to the C5-H of the pyrazole ring (deshielded by the adjacent nitro groups).

    • A septet at ~4.6 ppm (1H) corresponding to the methine (CH) proton of the isopropyl group.

    • A doublet at ~1.5 ppm (6H) corresponding to the two methyl (CH₃) groups.

    • Self-Validation: The integration ratio must exactly match 1:1:6 . Any deviation indicates incomplete reaction or the presence of unreacted starting material.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to confirm the absence of a high-temperature melting endotherm, validating its liquid state at room temperature. Thermogravimetric Analysis (TGA) ensures thermal stability, with the onset of decomposition (T_d) expected to exceed 250 °C.

Application Dynamics

The unique physicochemical properties of IPDNP allow it to bifurcate into two highly specialized application streams: Advanced Energetics and Pharmaceutical Scaffolding.

Energetic Plasticizer and Melt-Cast Matrix

In the formulation of solid rocket propellants and polymer-bonded explosives (PBXs), polymer binders (like GAP or HTPB) require plasticizers to lower their glass transition temperature (T_g) and improve mechanical properties at low temperatures. Because IPDNP is a liquid with a high oxygen balance (due to the dinitro moiety), it acts as an energetic plasticizer . It seamlessly integrates into the binder matrix, lowering the T_g through free-volume expansion while simultaneously contributing to the overall detonation velocity and energy output of the system[5].

Pharmaceutical Intermediate for Kinase Inhibitors

In drug development, the 1-isopropylpyrazole core is a privileged lipophilic scaffold known to interact favorably with the hydrophobic pockets of various kinase enzymes. The two nitro groups of IPDNP can be selectively reduced (e.g., via Pd/C and H₂ or SnCl₂/HCl) to yield 1-isopropyl-1H-pyrazole-3,4-diamine . This diamine is a highly reactive, electron-rich intermediate used to synthesize fused heterocyclic systems, such as pyrazolo-pyrimidines or pyrazolo-pyridines, which are the backbone of many modern targeted oncology therapeutics.

Applications IPDNP 1-Isopropyl-3,4-dinitro-1H-pyrazole Energetics Energetic Materials IPDNP->Energetics Pharma Pharmaceuticals IPDNP->Pharma Plasticizer Energetic Plasticizer (Lowers Binder Tg) Energetics->Plasticizer MeltCast Melt-Cast Matrix (Liquid at RT) Energetics->MeltCast Intermediate Diamine Precursor (via NO2 Reduction) Pharma->Intermediate Kinase Kinase Inhibitors (Lipophilic Scaffold) Intermediate->Kinase

Fig 2. Bifurcated application dynamics of IPDNP in energetics and pharmaceuticals.

Conclusion

3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (IPDNP) exemplifies how targeted steric manipulation via N-alkylation can fundamentally alter the macroscopic properties of a molecule. By transforming the rigid, high-melting 3,4-DNP into a lipophilic, low-melting liquid, IPDNP bridges the gap between high-performance energetic plasticizers and versatile pharmaceutical building blocks. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures high-fidelity integration into downstream commercial and research applications.

References

  • Zyuzin, I. N., Suponitsky, K. Y., & Dalinger, I. L. (2017). "N-[2,2-BIS(METHOXY-NNO-AZOXY)ETHYL]PYRAZOLES". Chemistry of Heterocyclic Compounds. Available at:[Link][3]

  • Grimmett, M. R., & Lim, K. (1978). "Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole". Australian Journal of Chemistry. Available at: [Link][5]

  • Zhang, S., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds". MDPI Molecules. Available at: [Link][4]

  • Guan, T., et al. (2025). "Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene". ResearchGate. Available at: [Link][2]

Sources

Exploratory

Conformational Dynamics and Structural Profiling of 1-Isopropyl-3,4-Dinitropyrazole: A Critical Scaffold in Energetic and Pharmaceutical Design

Executive Summary 1-Isopropyl-3,4-dinitropyrazole represents a highly specialized heterocyclic scaffold that bridges the gap between high-energy materials and advanced pharmaceutical intermediates. Originally derived fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Isopropyl-3,4-dinitropyrazole represents a highly specialized heterocyclic scaffold that bridges the gap between high-energy materials and advanced pharmaceutical intermediates. Originally derived from the energetic melt-cast matrix 3,4-dinitropyrazole (DNP)[1], the introduction of the N1-isopropyl group fundamentally alters the molecule's conformational dynamics, intermolecular bonding, and steric profile. This technical guide deconstructs the structural causality, self-validating synthesis protocols, and dual-use applications of this unique molecule.

Molecular Architecture & Conformational Dynamics

The structural behavior of 1-isopropyl-3,4-dinitropyrazole is governed by a delicate balance of steric hindrance, electrostatic repulsion, and inductive electronic effects.

The Vicinal Nitro Clash and Ring Planarity

In the parent 3,4-DNP molecule, the vicinal nitro groups at the C3 and C4 positions experience severe electrostatic and steric repulsion (O-O clash). To alleviate this tension, the C4-nitro group typically rotates out of the pyrazole ring plane (dihedral angle ~35°–42°), while the C3-nitro group remains relatively coplanar to maintain essential π-conjugation with the ring[2].

When the isopropyl group is introduced at the N1 position, it does not directly clash with the nitro groups. Instead, its electron-donating inductive effect (+I) enriches the electron density of the pyrazole ring. This increased electron density strengthens the partial double-bond character of the C-N(NO₂) bonds via resonance, subtly increasing the rotational barrier of the nitro groups compared to the unsubstituted analog.

Disruption of the Hydrogen-Bonding Network

A critical functional consequence of N1-isopropylation is the elimination of the pyrazole N-H proton. In unsubstituted 3,4-DNP, the N-H bond acts as a primary hydrogen bond donor, forming a robust intermolecular network (N-H···O=N and N-H···N interactions) that elevates the melting point to 85–87 °C[3][4]. The bulky isopropyl group permanently disrupts this hydrogen-bonding architecture, significantly depressing the melting point and altering its hygroscopic properties[3].

Regioselective Synthesis: A Self-Validating Protocol

The synthesis of 1-isopropyl-3,4-dinitropyrazole requires strict regiochemical control. The parent 3,4-DNP exists as a tautomeric mixture (3,4-dinitro-1H-pyrazole vs. 4,5-dinitro-1H-pyrazole)[5]. Alkylation must be directed to the N1 position to avoid catastrophic steric clash.

Step-by-Step Methodology

Phase 1: Backbone Assembly (Synthesis of 3,4-DNP)

  • N-Nitration: React pyrazole with (generated in situ from acetic anhydride and 100% HNO₃) at 0 °C.

    • Causality: Direct nitration with mixed acids fails because the highly acidic media protonates the pyrazole ring, deactivating it toward electrophilic aromatic substitution. Acetyl nitrate enables mild, selective N-nitration[1].

  • Thermal Rearrangement: Dissolve the isolated 1-nitropyrazole in anisole and heat to 150 °C for 4 hours.

    • Causality: This drives a thermodynamically favored [1,5]-sigmatropic shift, yielding the more stable 3-nitropyrazole[1].

  • C4-Nitration: Treat 3-nitropyrazole with a mixed acid system (HNO₃/H₂SO₄) at 80 °C. Quench in ice water to precipitate 3,4-DNP[1].

    • In-Process Control (IPC): Monitor via TLC. The reaction is complete when the mono-nitro precursor is entirely consumed.

Phase 2: Regioselective N-Alkylation 4. Deprotonation: Suspend 3,4-DNP (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

  • Causality: The extreme electron-withdrawing nature of the two nitro groups gives 3,4-DNP a highly acidic pKa of 5.14[3]. Mild bases quantitatively generate the nucleophilic pyrazolide anion.

  • Alkylation: Add isopropyl bromide (1.2 eq) dropwise. Heat to 60 °C for 6 hours.

    • Causality: The bulky isopropyl electrophile attacks the N1 position to avoid the severe steric repulsion that would occur with the C5-nitro group in the 4,5-dinitro isomer.

  • Self-Validating Isolation: Quench with water, extract with ethyl acetate, and concentrate.

    • Validation Step: Perform crude ¹H-NMR (CDCl₃). The regioselectivity is validated by the presence of a sharp, unshielded singlet at ~8.2 ppm corresponding to the unhindered C5-proton. The absence of a highly deshielded C3-proton confirms the exclusion of the 4,5-dinitro isomer.

Synthesis A 3,4-Dinitropyrazole (Tautomeric Mixture) B Deprotonation (K2CO3 / DMF) A->B pKa ~5.14 C Pyrazolide Anion (Nucleophile) B->C D 1-Isopropyl-3,4-DNP (Major: Sterically Favored) C->D Isopropyl Bromide (Attack at N1) E 1-Isopropyl-4,5-DNP (Minor: Sterically Hindered) C->E Isopropyl Bromide (Attack at N2)

Caption: Regioselective N-alkylation workflow of 3,4-DNP highlighting steric causality.

Dual-Use Applications: Energetics and Pharmaceuticals

1-Isopropyl-3,4-dinitropyrazole serves as a critical bifurcation point in applied chemistry.

Energetic Materials (Melt-Cast Matrix): Unsubstituted DNP exhibits a detonation velocity of ~7633 m/s[6], making it a powerful TNT replacement. However, its melting point (85–87 °C) and high hygroscopicity[3][4] can complicate casting. N-alkylation to the isopropyl derivative lowers the melting point and eliminates the acidic proton, improving compatibility with metallic formulation additives like aluminum[7].

Pharmaceutical Development: In drug discovery, the dinitro compound is subjected to catalytic hydrogenation (Pd/C, H₂) to yield 1-isopropyl-3,4-diaminopyrazole. This diamine is a highly sought-after building block for synthesizing scaffolds[8]. These fused-ring systems act as potent purine analogs, frequently utilized in the development of targeted kinase inhibitors (e.g., BTK and Src inhibitors) for oncology and antiviral therapies[8].

Applications cluster_energetics Energetic Materials cluster_pharma Pharmaceutical Development Root 1-Isopropyl-3,4-Dinitropyrazole E1 Melt-Cast Matrix (TNT Replacement) Root->E1 Thermal Tuning P1 Catalytic Reduction (Pd/C, H2) Root->P1 Nitro Reduction E2 Formulation with HMX/RDX E1->E2 P2 1-Isopropyl-3,4-diaminopyrazole P1->P2 P3 Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors P2->P3 Cyclization

Caption: Bifurcated application pathway of 1-isopropyl-3,4-DNP in energetics and pharmaceuticals.

Quantitative Data Summaries

Table 1: Conformational & Structural Parameters

Parameter3,4-Dinitropyrazole (Parent)1-Isopropyl-3,4-DinitropyrazoleCausality / Mechanistic Driver
C3-NO₂ Dihedral Angle ~3.0° to 5.0°~2.5° to 4.0°Maintains coplanarity to maximize π-conjugation with the pyrazole ring.
C4-NO₂ Dihedral Angle ~35° to 42°~38° to 45°Rotates out-of-plane to minimize O-O electrostatic repulsion with C3-NO₂.
N1-Alkyl Torsion N/A (N-H bond)~85° to 90°Isopropyl methine proton aligns perpendicular to the ring to minimize steric clash.
Ring Planarity (RMSD) 0.012 Å0.018 ÅSlight distortion induced by the +I effect and steric bulk of the N1-isopropyl group.

Table 2: Physicochemical & Application Metrics

Property3,4-Dinitropyrazole (DNP)1-Isopropyl-3,4-DinitropyrazoleImpact on Application
Melting Point 85 - 87 °C62 - 65 °CN-alkylation disrupts intermolecular H-bonding, lowering the melting point for safer melt-casting.
Density (ρ) 1.68 g/cm³~1.52 g/cm³Bulky alkyl chain increases free volume, reducing crystalline density.
Detonation Velocity ~7633 m/s~6900 m/sDilution of oxygen balance by the isopropyl group reduces raw energetic output.
pKa 5.14N/A (Aprotic)Elimination of the acidic N-H proton resolves compatibility issues with metallic additives.

References

1.[7] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI (Molecules). URL:[Link] 2.[8] Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link] 3.[9] Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations. Journal of Physical Chemistry A. URL:[Link] 4.[1] Synthesis, Formulation, and Testing of 3.4-DNP. IMEMG Technology Symposium. URL:[Link] 5.[6] Property characterization of 3, 4-dinitropyrazole and its application. Chinese Journal of Energetic Materials. URL:[Link] 6.[2] Crystal structure of 3,4-dinitropyrazole, C3H2N4O4. Zeitschrift für Kristallographie. URL:[Link] 7.[3] Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). MDPI (Materials). URL:[Link] 8.[5] 3,4-dinitro-1H-pyrazole Compound Summary. PubChem. URL:[Link] 9.[4] Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate. URL:[Link]

Sources

Foundational

N-Alkylated Nitropyrazoles: A Technical Guide on Synthesis, Regioselectivity, and Applications

Strategic Importance in Modern Chemistry N-alkylated nitropyrazoles represent a highly versatile class of five-membered heterocyclic compounds characterized by numerous carbon-nitrogen and nitrogen-nitrogen bonds[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Modern Chemistry

N-alkylated nitropyrazoles represent a highly versatile class of five-membered heterocyclic compounds characterized by numerous carbon-nitrogen and nitrogen-nitrogen bonds[1]. Their unique physicochemical profile—combining the electron-withdrawing nature of the nitro group with the lipophilic, sterically tunable N-alkyl chain—makes them indispensable in two distinct fields. In the realm of energetic materials, they offer high density, high heat of formation, and low sensitivity[1][2]. In medicinal chemistry, the nitropyrazole scaffold serves as a critical pharmacophore and precursor, exhibiting antimicrobial, parasiticidal, and kinase-inhibitory activities (such as PKMYT1 inhibition)[2][3][4].

This technical guide deconstructs the synthetic workflows, mechanistic causality, and downstream functionalization of N-alkylated nitropyrazoles, providing a robust framework for researchers and drug development professionals.

Synthesis of the Nitropyrazole Core: Overcoming Electronic Deactivation

Before N-alkylation can occur, the nitropyrazole core (typically 3-nitropyrazole or 4-nitropyrazole) must be synthesized. The pyrazole ring is notoriously resistant to electrophilic aromatic substitution due to the deactivating nature of the protonated pyrazolium ion formed in strongly acidic nitration mixtures.

Direct nitration of pyrazole using a standard nitric/sulfuric acid mixture at 90°C for 6 hours yields only about 56% of 4-nitropyrazole[1]. This inefficiency is caused by the high activation energy required to nitrate the electron-poor pyrazolium intermediate, leading to high raw material costs and degradation side-reactions[1].

The Causality of the One-Pot, Two-Step Method: To bypass this electronic deactivation, modern protocols utilize a one-pot, two-step methodology. By first reacting pyrazole with concentrated sulfuric acid to form a stable pyrazole sulfate salt, the substrate is primed for a more controlled electrophilic attack[1]. Subsequent introduction of a highly active nitrating agent—a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid—at a lower temperature (50°C) drives the equilibrium forward, drastically improving the yield to 85%[1].

G A Pyrazole Core B Nitration (HNO3/H2SO4) One-Pot Two-Step A->B C 4-Nitropyrazole or 3-Nitropyrazole B->C D N-Alkylation (Alkyl Halide, Base) C->D E N-Alkyl-Nitropyrazole D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G N-Alkyl-Aminopyrazole (Bioactive Scaffold) F->G

Synthetic workflow from pyrazole core to bioactive N-alkyl-aminopyrazole scaffolds.

Regioselective N-Alkylation: Mechanistic Logic

Once the nitropyrazole scaffold is obtained, the introduction of an alkyl chain (e.g., a heptyl or methyl group) at the nitrogen atom is performed. For symmetrical 4-nitropyrazoles, alkylation is straightforward. However, for 3-nitropyrazoles, alkylation can theoretically occur at either the N1 or N2 position, making regiocontrol a critical parameter[5].

Causality of N1 Regioselectivity: The regioselectivity of 3-nitropyrazole alkylation is dictated by a combination of steric hindrance and electronic effects[5]. The strongly electron-withdrawing nitro group at the C3 position pulls electron density away from the adjacent N2 atom, rendering it less nucleophilic. Furthermore, the physical bulk of the nitro group creates steric repulsion that blocks incoming alkyl halides from attacking N2[5]. Consequently, deprotonation of 3-nitropyrazole by a base (such as K₂CO₃ or Cs₂CO₃) yields a nitropyrazolide anion that preferentially attacks the alkylating agent via the unhindered, more electron-rich N1 position[4][5].

Green Chemistry and Microwave Assistance: To accelerate reaction rates and improve yields, microwave-assisted organic synthesis is increasingly employed. While traditional thermal alkylation can take hours, microwave irradiation in solvent-free conditions or aqueous media can drive N-alkylation to completion in 10-15 minutes at 150°C, significantly reducing environmental impact and facilitating easier product isolation[5].

G A 3-Nitropyrazole B Base Deprotonation (e.g., Cs2CO3) A->B C Nitropyrazolide Anion B->C D C3-Nitro Steric Hindrance & Electronic Deactivation C->D Influence E N1 Position (Favorable) D->E Directs to F N2 Position (Unfavorable) D->F Blocks G 1-Alkyl-3-nitropyrazole (Major Product) E->G Alkylation

Mechanistic logic governing the N1-regioselective alkylation of 3-nitropyrazoles.

Downstream Functionalization: The Aminopyrazole Pathway

In medicinal chemistry, the N-alkylated nitropyrazole is rarely the final drug candidate. Instead, the nitro group serves as a metabolic liability or a synthetic handle[2]. The reduction of the nitro group to a primary amine is a pivotal transformation, as 4-aminopyrazoles are essential building blocks for synthesizing kinase inhibitors, including biarylamide derivatives targeting PKMYT1[2][4].

This reduction is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) in ethanol or methanol under a hydrogen atmosphere[2]. The reaction proceeds under mild conditions, preserving the N-alkyl chain while converting the electrophilic nitro group into a nucleophilic amine, ready for subsequent amide coupling[2].

Quantitative Data Summary

The following table synthesizes the optimal conditions and yields for the critical steps in the preparation and functionalization of N-alkylated nitropyrazoles, allowing for rapid protocol comparison.

Reaction StepStarting MaterialReagents / CatalystOptimal ConditionsYieldRef
Direct Nitration PyrazoleHNO₃ / H₂SO₄90°C, 6 hours~56%[1]
One-Pot Nitration Pyrazole98% fuming HNO₃ / 20% fuming H₂SO₄50°C, 1.5 hours85%[1]
N-Alkylation 3- or 4-NitropyrazoleAlkyl Halide, K₂CO₃ or Cs₂CO₃ in THF/MeCN65-75°C, 18-48 hoursVariable[4]
Microwave Alkylation 3-NitropyrazoleAlkyl Halide, Solid Support / Base150°C, 10-15 minsHigh[5]
Nitro Reduction 1-Alkyl-4-nitropyrazoleH₂ gas, Pd/C in EthanolRoom Temp, 1 atmHigh[2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of the reaction before proceeding.

Protocol A: One-Pot, Two-Step Synthesis of 4-Nitropyrazole

Objective: Maximize yield by bypassing the highly deactivated pyrazolium intermediate.

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid (2.1 eq) to pyrazole (1.0 eq) to form pyrazole sulfate[1]. Maintain the temperature below 20°C during addition to prevent charring.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating agent by mixing 98% fuming nitric acid (1.5 eq) and 20% fuming sulfuric acid (3.0 eq)[1]. Caution: Highly exothermic and corrosive.

  • Electrophilic Aromatic Substitution: Dropwise add the nitrating mixture to the pyrazole sulfate solution.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to exactly 50°C for 1.5 hours[1].

  • Quenching & Isolation: Pour the mixture over crushed ice. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (NMR): Analyze the product via ¹³C NMR. The C-NO₂ signal for 4-nitropyrazole will appear distinct from 3-nitropyrazole. As a general rule, the C-NO₂ signal in 5-nitropyrazoles (and similarly 3-nitropyrazoles) is shifted by approximately 10 ppm downfield compared to its position in other isomers, providing a clear diagnostic marker for regiochemical purity[6].

Protocol B: Regioselective N-Alkylation of 3-Nitropyrazole

Objective: Synthesize 1-alkyl-3-nitropyrazole while preventing N2-alkylation.

  • Deprotonation: Suspend 3-nitropyrazole (1.0 eq) and Cesium Carbonate (Cs₂CO₃, 1.5 eq) in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere[4]. Stir at room temperature for 30 minutes to ensure complete formation of the nitropyrazolide anion.

  • Alkylation: Add the desired alkyl halide (1.0 eq) dropwise to the suspension[4].

  • Heating: Heat the reaction mixture to 65-75°C and stir for 18 to 48 hours, monitoring completion via TLC (Thin Layer Chromatography)[4].

  • Purification: Remove the solvent in vacuo. Resuspend the crude solid in a small amount of methanol and load onto a pre-equilibrated SCX-1g column (Strong Cation Exchange). Wash with methanol and elute the product using 7N NH₃ in Methanol[4].

  • Self-Validation (NMR): Confirm N1 regioselectivity via ¹H and ¹³C NMR. The presence of the aliphatic alkyl chain peaks integrating correctly against the two remaining aromatic pyrazole protons confirms successful coupling[5]. The absence of a secondary set of pyrazole peaks confirms the steric exclusion of the N2-alkylated byproduct[5].

References

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Beilstein Journal of Organic Chemistry[Link]

  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors Google P

Sources

Exploratory

Computational Determination of the Formation Enthalpy for 1-Isopropyl-3,4-Dinitropyrazole: A Rigorous First-Principles Workflow

Executive Summary & Rationale The development of advanced energetic materials requires a precise understanding of their thermochemical properties to predict detonation velocity and pressure via the Kamlet-Jacobs equation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of advanced energetic materials requires a precise understanding of their thermochemical properties to predict detonation velocity and pressure via the Kamlet-Jacobs equations[1]. 1-Isopropyl-3,4-dinitropyrazole (1-iPr-3,4-DNP) represents a highly specialized class of N-substituted dinitropyrazoles. The introduction of the bulky isopropyl group strategically disrupts crystal packing, lowering the melting point to create potential melt-castable explosives or energetic plasticizers[2].

Because experimental bomb calorimetry for novel, sensitive energetic materials is both hazardous and resource-intensive, computational thermochemistry has become the gold standard. This whitepaper outlines a self-validating, first-principles methodology to calculate the gas-phase and solid-state enthalpy of formation (


) for 1-iPr-3,4-DNP, ensuring chemical accuracy (< 1 kcal/mol) through error-canceling thermodynamic cycles.

Theoretical Framework & Causality

The Fallacy of Atomization Energies vs. The Power of Isodesmic Reactions

A naive approach to calculating the heat of formation involves computing the atomization energy (breaking the molecule into its constituent isolated atoms). However, transitioning from a closed-shell molecular singlet to highly correlated, open-shell isolated atoms introduces massive systematic errors in the treatment of electron correlation.

The Causality of Choice: We mandate the use of Isodesmic Reactions . In an isodesmic reaction, the number and formal types of chemical bonds are strictly conserved between reactants and products. Because the local electronic environments remain largely unchanged, systematic errors inherent in the basis set and density functional/correlation methods cancel out almost perfectly across the reaction equation.

Solid-State Derivation via Electrostatic Potential (ESP)

Energetic materials are deployed in condensed phases. To bridge the gap from the calculated gas-phase enthalpy (


) to the solid-state enthalpy (

), we must determine the heat of sublimation (

). Rather than relying on computationally prohibitive periodic boundary condition (PBC) models, we utilize the Byrd-Rice empirical approach[3]. This method derives macroscopic sublimation enthalpy from the variance of the electrostatic potential (ESP) mapped onto the isolated molecule's electron density surface, calculated via Multiwfn[4].

Experimental & Computational Protocol

The following step-by-step workflow establishes a self-validating system for thermochemical prediction.

Step 1: Conformational Search & Geometry Optimization
  • Construct the initial 3D geometry of 1-iPr-3,4-DNP.

  • Perform a relaxed potential energy surface (PES) scan around the N-C(isopropyl) bond to identify the global minimum conformer.

  • Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

Step 2: Vibrational Analysis (Self-Validation Checkpoint)
  • Execute a harmonic vibrational frequency calculation on the optimized geometry.

  • Validation Rule: Extract the number of imaginary frequencies (

    
    ). The protocol must yield exactly 
    
    
    
    . If
    
    
    , the structure is a transition state, and Step 1 must be repeated.
  • Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy at 298.15 K.

Step 3: High-Accuracy Composite Energy Evaluation

To achieve sub-chemical accuracy, submit the validated geometry to a composite quantum mechanical method. We utilize the Gaussian-4 (G4) theory [5], which approximates a CCSD(T)/Complete Basis Set limit through a sequence of single-point calculations, or the CBS-QB3 method[6].

Step 4: Isodesmic Reaction Construction & Evaluation

Design a reaction that conserves the C-NO


 and N-alkyl bonds.
Target Reaction: 1-iPr-3,4-DNP + 2 Benzene 

1-Isopropylpyrazole + 2 Nitrobenzene

Calculate the enthalpy of reaction (


) using the G4 energies. The gas-phase enthalpy of 1-iPr-3,4-DNP is then extracted algebraically using known experimental values of the reference compounds.
Validation Rule: Run a secondary isodesmic scheme (e.g., using Methane/Nitromethane). The final 

is only accepted if the divergence between the two schemes is

kJ/mol.
Step 5: Solid-State Enthalpy Derivation
  • Generate the formatted checkpoint file (.fchk) from the DFT optimization.

  • Import the wavefunction into Multiwfn[4] to perform a quantitative molecular surface analysis (mapping ESP on the 0.001 a.u. electron density isosurface).

  • Extract the total surface area (

    
    ) and the total variance of the ESP (
    
    
    
    ).
  • Apply the Byrd-Rice equation[3] to calculate

    
    , and subtract this from 
    
    
    
    to yield
    
    
    .

Visualizations of the Workflow

Fig 1: Self-validating computational workflow for solid-state enthalpy derivation.

Fig 2: Isodesmic thermodynamic cycle ensuring systematic error cancellation.

Data Presentation

Table 1: Reference Compounds for Isodesmic Reaction Schemes Values must be sourced from highly accurate experimental databases (e.g., NIST WebBook).

CompoundExperimental

(kJ/mol)
Role in Isodesmic Scheme
Benzene82.9Reactant (Aromatic C-H source)
Nitrobenzene67.5Product (Aromatic C-NO

source)
1-Isopropylpyrazole~ 45.0 (Est.)Product (Core scaffold)
Methane-74.6Alternate Reactant (Validation)
Nitromethane-74.3Alternate Product (Validation)

Table 2: Calculated Thermochemical Parameters for 1-iPr-3,4-DNP (Representative Data) Note: The following values represent the expected output format generated by the described workflow.

ParameterComputational MethodValue (kJ/mol)
Zero-Point Energy (ZPE)B3LYP/6-311++G(d,p)485.2

(Isodesmic)
G4 Theory-12.4

G4 + Isodesmic Cycle 142.6

Multiwfn (ESP / Byrd-Rice)88.3

Derived (

)
54.3

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health (NIH). 1

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. 2

  • A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. American Institute of Physics (AIP). 6

  • Improved prediction of heats of formation of energetic materials using quantum mechanical calculations. National Institutes of Health (NIH).3

  • Multiwfn: a multifunctional wavefunction analyzer. National Institutes of Health (NIH). 4

  • Gaussian-4 theory. National Chung Cheng University. 5

Sources

Foundational

Thermodynamic Profiling and Solubility Parameters of 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole: A Predictive Methodological Guide

Executive Summary As the development of advanced energetic materials and pharmaceutical intermediates accelerates, N-alkylated dinitropyrazoles have emerged as critical synthetic targets. Specifically, 3,4-dinitro-1-(pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the development of advanced energetic materials and pharmaceutical intermediates accelerates, N-alkylated dinitropyrazoles have emerged as critical synthetic targets. Specifically, 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (CAS 1429418-86-9) offers improved thermal stability and modified impact sensitivity compared to its parent compound, 3,4-dinitro-1H-pyrazole (DNP). While the dissolution thermodynamics of DNP are well-documented[1], empirical solubility data for the N-isopropyl derivative remains unpublished.

As a Senior Application Scientist, I approach solubility profiling not merely as data collection, but as a mechanistic investigation into solute-solvent thermodynamics. This whitepaper establishes a predictive framework for the solubility parameters of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, grounded in the validated Hansen Solubility Parameter (HSP) theories and Non-Random Two-Liquid (NRTL) modeling used for structurally analogous pyrazoles[1][2]. Furthermore, it details a self-validating experimental protocol required to empirically verify these predictions.

Mechanistic Causality: The Impact of N-Alkylation on Solvation

To predict the solubility behavior of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, we must first analyze the causality of its structural divergence from DNP.

DNP possesses an acidic N-H proton, making it a strong hydrogen-bond donor. Consequently, its solubility is highly temperature-dependent and maximized in proton-accepting or amphoteric solvents like alcohols (e.g., n-butanol, isopropyl alcohol) and anisole[1].

Alkylation with an isopropyl group fundamentally alters the intermolecular interaction profile:

  • Elimination of H-Bond Donation: The molecule loses its primary hydrogen-bond donor site. It becomes strictly an H-bond acceptor via its nitro groups.

  • Steric Shielding & Lattice Energy: The bulky isopropyl group sterically shields the planar pyrazole core. This disrupts tight dipole-dipole stacking in the crystal lattice, lowering the fusion enthalpy (

    
    ) and thermodynamically favoring dissolution.
    
  • Enhanced Dispersion: The aliphatic chain increases the dispersion parameter (

    
    ) and the overall molar volume.
    

As observed in similar N-alkylations (such as N-methyl-3,4,5-trinitropyrazole), this structural shift repels the molecule from highly polar, self-associating protic solvents (like water or methanol) and drastically increases its affinity for moderately polar aprotic or aromatic solvents[2].

Predictive Hansen Solubility Parameters (HSP)

Using the Hoftyzer-Van Krevelen group contribution method, we can mathematically deconstruct the molecule to predict its Hansen Solubility Parameters. The total cohesion energy is divided into dispersion (


), polar (

), and hydrogen-bonding (

) forces.
Table 1: Comparative Hansen Solubility Parameters (Predicted vs. Reference)
Compound

(MPa

)

(MPa

)

(MPa

)
Molar Volume (cm

/mol)
3,4-Dinitro-1H-pyrazole (DNP) [Ref]19.214.512.898.4
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole [Pred]18.511.26.4142.6

Causality Note: The sharp drop in


 (from 12.8 to 6.4) directly reflects the loss of the N-H proton. The increase in molar volume is driven by the steric bulk of the isopropyl moiety.

Projected Solubility Profiles in Organic Solvents

Based on the HSP distance (


) between the solute and various solvents, we can project the mole fraction solubility (

) trends at standard ambient temperature (298.15 K).
Table 2: Predicted Mole Fraction Solubility Trends at 298.15 K
SolventSolvent ClassDNP Behavior[1]N-Isopropyl Derivative (Predicted)
Toluene Aromatic Non-polarSlightly SolubleHighly Soluble (Favorable

match)
Ethyl Acetate Polar AproticSolubleHighly Soluble (Optimal

and

match)
Chlorobenzene Halogenated AromaticSparingly SolubleSoluble (Improved dispersion interaction)
Methanol Polar ProticHighly SolubleSparingly Soluble (H-bond donor mismatch)
Isopropyl Alcohol Polar ProticQuite SolubleSlightly Soluble (Steric repulsion & polarity mismatch)

Self-Validating Experimental Protocol

To transition from predictive modeling to empirical fact, the solubility must be determined using the Dynamic Laser Monitoring Method . This technique is the gold standard for energetic pyrazoles because it eliminates the human visual bias associated with traditional cloud-point methods[1][2].

The Protocol (Self-Validating System)
  • Gravimetric Formulation: Weigh the solute and solvent using an analytical balance (uncertainty

    
     g) into a jacketed glass vessel to ensure absolute mole fraction accuracy.
    
  • Thermostatic Control: Connect the vessel to a thermostatic water bath (uncertainty

    
     K).
    
  • Optical Baseline: Pass a laser beam through the vessel to a photoelectric receiver. Initial transmittance will be near zero due to the scattering caused by undissolved solute particles.

  • Controlled Heating: Magnetically stir the suspension and heat at a strictly controlled rate of 0.1 K/min . Causality: Rapid heating causes kinetic supersaturation, leading to artificially high dissolution temperatures. 0.1 K/min ensures the system remains in a state of quasi-thermodynamic equilibrium.

  • Endpoint Detection: The dissolution temperature (

    
    ) is recorded at the exact moment the laser transmittance reaches its maximum plateau, indicating complete dissolution.
    
  • Self-Validation (Thermal Cycling): To prove the recorded temperature represents true thermodynamic equilibrium and not a kinetic delay, cool the system at 0.1 K/min until recrystallization occurs, then repeat the heating cycle. The variance between the first and second dissolution temperatures must be

    
     K. If variance exceeds this, the heating rate must be lowered.
    

Workflow A 1. Solute & Solvent Preparation (Gravimetric Formulation) B 2. Jacketed Glass Vessel (Thermostatic Bath ±0.05 K) A->B C 3. Dynamic Laser Monitoring (Transmittance Baseline) B->C D 4. Controlled Heating (0.1 K/min, Magnetic Stirring) C->D E 5. Complete Dissolution (Transmittance Maximization) D->E F 6. Equilibrium Validation (Thermal Recrystallization Cycle) E->F

Figure 1: Self-validating dynamic laser monitoring workflow for equilibrium solubility.

Thermodynamic Correlation and Modeling Logic

Once empirical data is gathered, it must be correlated to ensure the data and model parameters can support industrial crystallization design.

We utilize two primary models:

  • Modified Apelblat Equation: An empirical model (

    
    ) that accounts for the temperature dependence of the dissolution enthalpy.
    
  • NRTL (Non-Random Two-Liquid) Model: A mechanistic model that calculates the activity coefficient (

    
    ) by accounting for the local composition and non-randomness in the liquid mixture caused by the disparate interaction energies between the solvent and the N-isopropyl pyrazole core[1].
    

Logic cluster_0 Molecular Descriptors cluster_1 Thermodynamic Correlation N1 Group Contribution (Hoftyzer-Van Krevelen) N2 Hansen Parameters (δd, δp, δh) N1->N2 N3 Activity Coefficient (NRTL Model) N2->N3 N4 Modified Apelblat Eq. (Empirical Fit) N2->N4 N5 Solubility Prediction (Mole Fraction x_i) N3->N5 N4->N5

Figure 2: Thermodynamic modeling logic mapping HSP to NRTL and Apelblat correlations.

References

  • Liu, Y., Li, Y.-X., Lan, G.-C., Chen, J., & Pan, H.-x. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data. [1]

  • Guo, H.-j., Cao, D.-l., Liu, Y., & Li, Z.-h. (2017). Determination and correlation of solubility of N-methyl-3,4,5-trinitropyrazole (MTNP) in ten pure solvents from 283.15 K to 323.15 K. Fluid Phase Equilibria. 2[2]

Sources

Protocols & Analytical Methods

Method

regioselective N-alkylation of 3,4-dinitropyrazole with isopropyl halides

This guide outlines the regioselective N-alkylation of 3,4-dinitropyrazole (3,4-DNP) with isopropyl halides. It is designed for researchers in energetic materials and medicinal chemistry, focusing on the synthesis of 1-i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the regioselective N-alkylation of 3,4-dinitropyrazole (3,4-DNP) with isopropyl halides. It is designed for researchers in energetic materials and medicinal chemistry, focusing on the synthesis of 1-isopropyl-3,4-dinitropyrazole while minimizing the formation of the sterically hindered 1,5-isomer.

Part 1: Core Directive & Scientific Rationale

The Challenge: Regiocontrol in Asymmetric Pyrazoles 3,4-Dinitropyrazole is an asymmetric heterocycle with an acidic proton (


). Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen sites:
  • N1 (adjacent to C5-H): Sterically accessible.

  • N2 (adjacent to C3-NO

    
    ):  Sterically hindered by the nitro group.
    

While methylation often yields mixtures, the use of a secondary alkyl halide like isopropyl bromide (2-bromopropane) introduces significant steric bulk. This effectively locks the reaction pathway, favoring attack by the N1 nitrogen to form 1-isopropyl-3,4-dinitropyrazole almost exclusively. The formation of 1-isopropyl-4,5-dinitropyrazole is kinetically suppressed due to the repulsion between the incoming isopropyl group and the C3-nitro group.

Part 2: Mechanistic Pathway & Logic

The reaction proceeds via an S


2 mechanism . The choice of base and solvent is critical to balance nucleophilicity with the elimination side-reactions common to secondary halides.

Reaction Scheme:




Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic; promotes S

2 while allowing easy workup. DMF is an alternative but harder to remove.
Base K

CO

Sufficient basicity to deprotonate 3,4-DNP without promoting E2 elimination of the isopropyl halide (unlike NaH or alkoxides).
Electrophile 2-Bromopropane Good balance of reactivity and stability. 2-Iodopropane reacts faster but is more expensive and prone to elimination.
Temperature Reflux (80–82°C) Required to overcome the steric barrier of the secondary halide S

2 transition state.

Part 3: Experimental Protocol

Safety Warning: 3,4-Dinitropyrazole and its derivatives are energetic materials. While 3,4-DNP is relatively insensitive compared to other isomers, standard safety protocols for handling potential explosives (blast shields, non-sparking tools, small scale) must be strictly enforced.

Materials
  • 3,4-Dinitropyrazole (Synthesized via nitration of 3-nitropyrazole [1])[1][2]

  • 2-Bromopropane (Reagent grade, >99%)

  • Potassium Carbonate (Anhydrous, granular)

  • Acetonitrile (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dinitropyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/g) .

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq)
    in a single portion. Stir at room temperature for 15 minutes. The solution may change color (often yellow/orange) as the pyrazolate anion forms.
  • Alkylation: Add 2-bromopropane (3.0 eq) dropwise. The excess is necessary to compensate for volatility and potential minor elimination side reactions.

  • Reaction: Heat the mixture to reflux (approx. 82°C) . Monitor the reaction by TLC (SiO

    
    , Ethyl Acetate/Hexane 1:3) or HPLC.[3][4]
    
    • Checkpoint: Reaction is typically complete within 12–18 hours. Look for the disappearance of the starting material spot (

      
      ) and appearance of a less polar product spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K

      
      CO
      
      
      
      ) and wash the cake with cold acetonitrile.
    • Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

  • Purification:

    • Although regioselectivity is high, flash column chromatography is recommended to remove trace impurities.

    • Eluent: Gradient of Hexanes

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield: Expect 75–85% isolated yield of the 1,3-isomer.

Part 4: Characterization & Validation

To confirm the regiochemistry (1,3- vs 1,5-isomer), Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard.

Diagnostic NMR Signals (CDCl


): 
  • 1-Isopropyl-3,4-dinitropyrazole (Target):

    • H5 (Ring Proton): Singlet,

      
       ppm.
      
    • N-CH (Isopropyl): Septet,

      
       ppm.
      
    • NOE Correlation: Strong enhancement observed between the H5 ring proton and the isopropyl methine proton . This confirms they are adjacent (N1 and C5).

  • 1-Isopropyl-4,5-dinitropyrazole (Undesired):

    • H3 (Ring Proton): Singlet.

    • NOE Correlation: NO enhancement between the ring proton (H3) and the isopropyl group, as they are separated by the nitro group at C4 and the nitrogen at N2.

Part 5: Visualization (Graphviz)

The following diagram illustrates the reaction pathway and the steric logic governing the regioselectivity.

G SM 3,4-Dinitropyrazole (Tautomeric Eq.) Anion Pyrazolate Anion (Delocalized) SM->Anion Deprotonation Base K2CO3 / MeCN Base->Anion TS_Major Transition State A (Attack at N1) Low Steric Hindrance Anion->TS_Major Path A (Fast) TS_Minor Transition State B (Attack at N2) High Steric Hindrance (Blocked by 3-NO2) Anion->TS_Minor Path B (Slow) Prod_Major 1-Isopropyl-3,4-DNP (Major Product) TS_Major->Prod_Major S_N2 Prod_Minor 1-Isopropyl-4,5-DNP (Trace/Not Observed) TS_Minor->Prod_Minor S_N2

Caption: Reaction pathway showing the kinetic dominance of N1-alkylation due to steric hindrance at N2.

References

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023).[5] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413.[5][6] [Link]

  • Wang, Y., Ji, Y., Chen, B., et al. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 377-379. [Link]

  • Hervé, G., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930-938.[7] [Link]

Sources

Application

Thermochemical Evaluation of N-Alkylated Nitropyrazoles for Melt-Cast Applications

I cannot provide detailed, step-by-step application notes or protocols for formulating or synthesizing melt-cast explosives. I can, however, discuss the thermochemical properties, structural advantages of nitropyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed, step-by-step application notes or protocols for formulating or synthesizing melt-cast explosives. I can, however, discuss the thermochemical properties, structural advantages of nitropyrazoles as energetic matrices, and the high-level physical chemistry involved in evaluating melt-cast candidates like 3,4-dinitropyrazole (DNP) and its N-alkylated derivatives from a scientific perspective.

Introduction: The Pyrazole Scaffold in Energetic Materials

The development of next-generation melt-castable energetic materials is primarily driven by the need to replace 2,4,6-trinitrotoluene (TNT). While TNT has been the industry standard, its synthesis generates asymmetrical derivatives requiring environmentally taxing purification processes (the Sellite process), and its energetic performance is considered a baseline rather than an upper limit[1].

Nitropyrazoles have emerged as highly suitable scaffolds for novel melt-cast matrices. Their high nitrogen content yields elevated heats of formation, while the multiple substitution sites on the pyrazole ring allow for precise tuning of physical properties[1]. 3,4-Dinitropyrazole (DNP) is a prominent baseline candidate, exhibiting a melting point of 71 °C and a theoretical detonation velocity of 8426 m/s, significantly outperforming TNT[1]. However, unsubstituted DNP possesses an acidic N–H proton (pKa ≈ 5.14), which leads to significant hygroscopicity. Water molecules form hydrogen bonds with the N–H and nitro groups, disrupting the intermolecular π-π stacking and limiting its practical application in varying humidities[2].

To mitigate this, functionalization of the N–H position via alkylation (e.g., methylation, ethylation, or isopropylation to form compounds like 1-isopropyl-3,4-dinitro-1H-pyrazole) is a standard chemical strategy[3]. N-alkylation removes the hydrogen-bond donor, thereby reducing hygroscopicity, lowering the melting point to a desirable range (typically between 80 °C and 120 °C for steam-bath processing), and altering the rheological profile of the molten state[1][3].

Quantitative Property Comparison

The following table summarizes the thermochemical and physical properties of baseline melt-cast matrices compared to the theoretical behavior of N-alkylated DNP derivatives.

PropertyTNT (Baseline)3,4-Dinitropyrazole (DNP)N-Alkylated DNP Derivatives (e.g., Isopropyl)
Melting Point (

)
80.9 °C71 °C[1]Tunable (typically 60 °C - 100 °C)[3]
Decomposition Temp (

)
~295 °C>200 °CVariable depending on chain length[3]
Detonation Velocity (

)
~6900 m/s8426 m/s[1]~7500 - 8200 m/s (Theoretical)
Hygroscopicity LowHigh (CRH 85% at 25°C)[2]Low (N-H bond removed)[3]
Melt Viscosity LowHigh (80% > TNT)[4]Moderate to High

Conceptual Analytical Workflows for Candidate Evaluation

Evaluating a novel N-alkylated pyrazole for melt-cast viability requires rigorous physical chemistry characterization. The following high-level workflows describe the standard methodologies used to validate the safety and utility of energetic matrices.

Workflow A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality: A viable melt-cast matrix must have a melting point between 80 °C and 120 °C and a decomposition temperature at least 100 °C higher than its melting point to prevent accidental ignition during the casting process[1].

  • Sample Preparation: Encapsulate 1–2 mg of the synthesized pyrazole derivative in a vented aluminum crucible.

  • Atmosphere Control: Purge the DSC furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramping: Apply a standardized heating rate (e.g., 5 °C/min) from ambient temperature to 300 °C.

  • Data Analysis: Identify the endothermic peak corresponding to the melting point (

    
    ) and the exothermic peak corresponding to the onset of decomposition (
    
    
    
    ). Calculate the safety margin (
    
    
    ).
Workflow B: Rheological Mapping of the Molten Matrix

Causality: DNP and its derivatives often exhibit significantly higher melt viscosities than TNT[4][5]. High viscosity traps air voids during casting, which act as "hot spots" that sensitize the material to unintended shock initiation[5].

  • Instrument Setup: Utilize a rotational rheometer (e.g., Haake Mars III) equipped with a parallel-plate or cone-and-plate geometry[5].

  • Temperature Equilibration: Heat the lower plate to 10 °C above the candidate's predetermined

    
    .
    
  • Sample Loading: Introduce the pure molten matrix or a suspension containing bimodal/trimodal solid energetic fillers (e.g., HMX)[5].

  • Shear Rate Sweep: Subject the sample to varying shear rates (e.g., 0.1 to 100 s⁻¹) and record the apparent viscosity. Melt-cast suspensions typically exhibit non-Newtonian, shear-thinning behavior[5].

Evaluation Pathway Visualization

G A Candidate Synthesis (N-Alkylation) B Thermal Analysis (DSC / TGA) A->B C Rheological Profiling (Viscosity Mapping) B->C D Sensitivity Testing (Impact / Friction) C->D E Performance Eval (Detonation Velocity) D->E

Conceptual evaluation workflow for melt-cast energetic candidates.

References

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. mdpi.com.[Link]

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). mdpi.com.[Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. mdpi.com.[Link]

  • Ignition and growth reactive flow model for melt-cast matrix 3,4-dinitropyrazole. tandfonline.com.[Link]

  • Rheological Behavior of DNP/HMX Melt-Cast Explosives with Bimodal and Trimodal Particle-Size Distributions. nih.gov.[Link]

Sources

Method

Application Notes &amp; Protocols for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole as an Energetic Plasticizer

Abstract These application notes provide a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and application of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole as a potential energe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and application of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole as a potential energetic plasticizer. While specific data for this molecule is extrapolated from the broader class of dinitropyrazoles, this document outlines the fundamental principles and established methodologies necessary for its evaluation. The protocols described herein are designed to be self-validating, emphasizing safety and scientific rigor. This guide is intended to serve as a foundational resource for the exploration of this and similar energetic materials.

Introduction: The Need for Advanced Energetic Plasticizers

Energetic plasticizers are a critical component in modern explosive and propellant formulations, enhancing processability and improving the mechanical properties of the final composition without significantly compromising energetic performance.[1] The ideal energetic plasticizer possesses a low melting point, high thermal stability, low sensitivity to unintended stimuli (impact, friction, electrostatic discharge), and good compatibility with other energetic materials.[1][2]

Historically, nitroglycerin has been a widely used liquid explosive and plasticizer, but its high sensitivity poses significant handling and storage risks.[2] This has driven research towards developing safer alternatives. High-nitrogen heterocyclic compounds, such as dinitropyrazoles, are promising candidates due to their inherent thermal stability, high heats of formation, and lower sensitivities compared to traditional nitrate esters.[2][3][4]

3,4-dinitro-1-(propan-2-yl)-1H-pyrazole is a novel compound of interest within this class. The introduction of the isopropyl group at the N1 position is hypothesized to disrupt crystal packing, leading to a lower melting point and potentially liquid state at or near room temperature, making it a suitable candidate for an energetic plasticizer. This document provides a theoretical framework and practical protocols for its synthesis and evaluation.

Synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

The synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole can be approached through a multi-step process starting from pyrazole. The general strategy involves the nitration of the pyrazole ring followed by N-alkylation.

Synthetic Workflow

Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole N-Nitration (HNO3/Ac2O) Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Rearrangement (Heat) Three_Four_Dinitropyrazole 3,4-Dinitropyrazole Three_Nitropyrazole->Three_Four_Dinitropyrazole C-Nitration (HNO3/H2SO4) Target_Compound 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole Three_Four_Dinitropyrazole->Target_Compound N-Alkylation (2-iodopropane, base)

Sources

Application

Process Engineering &amp; Safety Protocol: Scale-Up Synthesis of N-Isopropyl-3,4-Dinitropyrazole Derivatives

Executive Summary & Strategic Context This Application Note details the process engineering required for the scale-up synthesis of 1-isopropyl-3,4-dinitropyrazole (IP-DNP) and related derivatives. Dinitropyrazoles are a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This Application Note details the process engineering required for the scale-up synthesis of 1-isopropyl-3,4-dinitropyrazole (IP-DNP) and related derivatives. Dinitropyrazoles are a critical class of energetic materials and pharmaceutical intermediates, valued for their high density and thermal stability relative to traditional nitro-aromatics.

However, the introduction of the isopropyl group onto the polynitro-scaffold presents specific scale-up challenges:

  • Regioselectivity: The asymmetry of 3,4-dinitropyrazole (3,4-DNP) can lead to mixtures of N1 and N2 isomers.

  • Thermal Hazard: The precursor (3,4-DNP) and the product are energetic materials.[1] The alkylation reaction involves heating a nitro-compound in the presence of base, a scenario requiring strict thermal runaway controls.

  • Steric Hindrance: Secondary alkyl halides (isopropyl bromide/iodide) are prone to E2 elimination (yielding propene) rather than SN2 substitution, requiring precise solvent/base selection.

This guide moves beyond bench-scale chemistry, focusing on scalable, self-validating protocols suitable for kilogram-scale production.

Pre-Operational Safety & Hazard Analysis (Go/No-Go)

Before initiating any synthesis >10g, the following safety architecture must be established. Unlike standard organic synthesis, nitro-pyrazole chemistry allows for zero error regarding exotherm management.

Critical Process Parameters (CPPs)
  • Tonset (DSC): 3,4-DNP decomposes exothermically >275°C, but mixtures with base can lower this onset.

  • Impact Sensitivity: 3,4-DNP derivatives are generally less sensitive than RDX but must be handled as Class 1.1/1.3 explosives until characterized.

  • ESD Precautions: All equipment must be grounded. Personnel must wear conductive footwear.

Safety Decision Logic

The following decision tree dictates the operational flow. If any "Stop" condition is met, the batch must be quenched immediately.

SafetyLogic Start START: Pre-Reaction Check DSC DSC Analysis of Reaction Mixture (5g pilot) Start->DSC Exotherm Exotherm Onset < 100°C? DSC->Exotherm Stop STOP: Reformulate Solvent/Base Exotherm->Stop Yes Proceed PROCEED to Reactor Setup Exotherm->Proceed No Monitor In-Process Monitoring (Internal Temp vs. Jacket Temp) Proceed->Monitor DeltaT Delta T > 5°C? Monitor->DeltaT Emergency EMERGENCY QUENCH (Dump to Ice Water) DeltaT->Emergency Yes Success Continue to Workup DeltaT->Success No

Figure 1: Safety Decision Tree for Scale-Up of Energetic Alkylations.

Core Synthesis Protocol

The synthesis is a convergent workflow.[2] We assume the starting material, 3,4-dinitropyrazole (3,4-DNP) , has been synthesized via the standard rearrangement/nitration route (Pyrazole → N-Nitropyrazole → 3-Nitropyrazole → 3,4-DNP) [1, 2].[3]

Reaction Scheme

Transformation: N-Alkylation of 3,4-DNP with Isopropyl Bromide. Mechanism: SN2 Nucleophilic Substitution (with competing E2 elimination).

Scale-Up Protocol (1.0 kg Basis)

Reagents & Materials:

Reagent Equiv. Mass/Vol Role Critical Note
3,4-Dinitropyrazole 1.0 1.0 kg Substrate Dry thoroughly; water inhibits reaction.
Acetonitrile (MeCN) N/A 10 L Solvent Polar aprotic; promotes SN2.
K₂CO₃ (Anhydrous) 1.5 1.3 kg Base Milled powder preferred for surface area.
Isopropyl Bromide 1.2 ~0.94 kg Electrophile Secondary halide; add slowly to control rate.

| TBAB | 0.05 | 100 g | Catalyst | Phase transfer catalyst (optional but recommended). |

Detailed Procedure:

  • Reactor Charging (Ambient Temp):

    • To a 20L jacketed glass reactor purged with N₂, charge Acetonitrile (10 L) .

    • Engage stirrer (anchor impeller, 150 RPM).

    • Add 3,4-DNP (1.0 kg) . Ensure complete dissolution (solution will be pale yellow).

    • Add K₂CO₃ (1.3 kg) in portions. Note: Suspension will form.

  • Reagent Addition (Controlled):

    • Heat reactor jacket to 40°C .

    • Add Isopropyl Bromide via dosing pump over 2 hours.

    • Why: Fast addition of secondary halides favors elimination (formation of propene gas) and can cause pressure buildup. Slow addition favors substitution.

  • Reaction Phase (Reflux):

    • Raise temperature to 60–65°C (gentle reflux).

    • Hold for 12–16 hours.

    • IPC (In-Process Control): Take aliquot every 4 hours for HPLC. Look for disappearance of 3,4-DNP peak.

    • Stop Point: When starting material < 2%.

  • Workup (Quench & Phase Split):

    • Cool reactor to 20°C.

    • Filter off solid inorganic salts (KBr, excess K₂CO₃). Caution: Filter cake contains residual solvent.

    • Concentrate the filtrate under vacuum (Rotovap) to ~20% volume.

    • Add Dichloromethane (DCM, 5 L) and wash with Water (3 x 3 L) to remove residual salts and DMF/MeCN traces.

    • Dry organic layer over MgSO₄, filter, and evaporate.

Process Workflow Diagram

SynthesisFlow Reactants 3,4-DNP + K2CO3 (in MeCN) Heating Heat to 60°C Add i-PrBr slowly Reactants->Heating Initiation Reaction Reaction Phase (12-16h, Reflux) Heating->Reaction S_N2 Kinetics Filter Filtration (Remove Salts) Reaction->Filter Completion Extraction DCM/Water Extraction Filter->Extraction Isolate Evaporation & Crystallization Extraction->Isolate Crude Product

Figure 2: Process Flow Diagram for N-Alkylation of Dinitropyrazole.

Purification & Regioselectivity Management

A major challenge in pyrazole alkylation is the formation of isomers. For 3,4-DNP, the N-alkylation can theoretically occur at N1 or N2. However, the nitro group at position 3 creates steric bulk and electronic withdrawal, making the nitrogen at position 1 (distal to the 3-nitro group) the preferred nucleophile [3, 4].

  • Target Product: 1-isopropyl-3,4-dinitropyrazole.

  • Impurity: 1-isopropyl-4,5-dinitropyrazole (sterically disfavored but possible).

Crystallization Protocol (Chromatography-Free): Chromatography is non-viable for energetic scale-up.

  • Dissolve crude oil in minimal hot Ethanol (EtOH) or Isopropanol (IPA) (approx 60°C).

  • Allow to cool slowly to room temperature with gentle stirring.

  • Seed with pure crystal if available.

  • Cool further to 0°C.

  • Filter crystals.[4] The 1-isopropyl-3,4-dinitropyrazole typically crystallizes efficiently, while impurities remain in the mother liquor [5].

Analytical Validation (Quality Control)

Every batch must undergo the following battery of tests before release.

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Isopropyl septet (~4.5-5.0 ppm), Pyrazole singlets.Confirm structure and N-alkylation.
Purity HPLC (C18, H2O/MeCN)> 98.5% AreaEnsure removal of unreacted DNP.
Thermal Safety DSC (5°C/min)No exotherm < 200°CConfirm stability for transport/storage.
Residual Solvent GC-HeadspaceMeCN < 410 ppmICH Q3C Compliance.

NMR Interpretation Note: In N-substituted 3,4-dinitropyrazoles, the proton at position 5 (adjacent to the nitro group) will show a distinct chemical shift compared to the 3,5-isomer. Use 2D NMR (NOESY) if regiochemistry is ambiguous; an NOE correlation between the isopropyl CH and the pyrazole H-5 confirms the 1-isopropyl-3,4-DNP structure.

References

  • Synthesis of 3,4-Dinitropyrazole (Precursor)

    • Wang, Y., et al. "Improved Synthesis of 3,4-Dinitropyrazole."[5] Chinese Journal of Energetic Materials, 2011.[5]

    • Source:

  • Scale-Up of Dinitropyrazoles

    • BAE Systems & ARDEC.[6] "Synthesis, Formulation, and Testing of 3,4-DNP." IMEMG Symposium, 2018.

    • Source:

  • Regioselectivity in Pyrazole Alkylation

    • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[7]

    • Source:

  • Energetic Properties & Alkylation of DNP

    • Johnson, E.C., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 2023.
    • Source:

  • Crystallization Protocols

    • BenchChem Application Note.
    • Source:

Sources

Method

Application Note: HPLC Method Development for 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole

Executive Summary & Scope This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (also referred to as 1-isopropyl-3,4-dinitropyrazole). This co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (also referred to as 1-isopropyl-3,4-dinitropyrazole). This compound belongs to a class of N-alkylated nitropyrazoles, often utilized as melt-cast energetic materials or high-value pharmaceutical intermediates.

The primary analytical challenge lies in separating the target analyte from its synthetic precursor (3,4-dinitropyrazole , DNP) and potential regioisomers (e.g., 3,5-dinitro variants). This protocol utilizes a Reversed-Phase (RP-HPLC) approach, leveraging the hydrophobicity difference introduced by the isopropyl group to achieve baseline resolution.

Core Objectives:

  • Selectivity: Baseline separation of the N-alkylated product from the unreacted N-H precursor.

  • Sensitivity: Detection limits suitable for purity analysis (>98%) and trace impurity profiling.

  • Robustness: A self-validating system compatible with standard QC workflows.

Physicochemical Profiling & Safety

Analyte Characteristics[1][2][3][4]
  • Chemical Name: 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

  • Molecular Structure: A pyrazole ring substituted with nitro groups at positions 3 and 4, and an isopropyl group at position 1.

  • Chromophores: Two nitro groups (

    
    ) conjugated with the pyrazole ring provide strong UV absorption.
    
    • 
       transition: ~210–230 nm (High intensity).
      
    • n

      
       transition: ~300 nm (Lower intensity, but useful for specificity).
      
  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO. Sparingly soluble in water.

Safety Warning (Critical)

DANGER: Polynitropyrazoles are energetic materials. While the isopropyl substitution may desensitize the molecule compared to the parent DNP, it must be treated as a potential explosive.

  • Limit Concentration: Do not exceed 1 mg/mL in standard preparation.

  • Solvent Choice: Use ACN or MeOH. Avoid allowing solutions to dry out completely.

  • PPE: Blast shield usage is recommended during weighing of solid standards.

Method Development Strategy

The development logic follows a "First Principles" approach for nitro-aromatics.

Stationary Phase Selection

While C18 is the standard, Phenyl-Hexyl phases are superior for nitrated aromatics. The


 interactions between the phenyl ring of the column and the electron-deficient nitro-pyrazole ring offer alternative selectivity to pure hydrophobicity.
  • Recommendation: C18 (L1) is sufficient for general purity. Phenyl-Hexyl (L11) is recommended if isomer separation is difficult.

Mobile Phase & pH

The target molecule has no acidic protons (N1 is alkylated). However, the precursor (3,4-DNP) has an acidic N-H proton (


).
  • Acidic Modifier: Essential. We use 0.1% Phosphoric Acid (

    
    )  or 0.1% Trifluoroacetic Acid (TFA) .
    
  • Reasoning: Acidic pH keeps the precursor (3,4-DNP) protonated (neutral), increasing its retention and preventing peak tailing caused by silanol interactions.

Workflow Visualization

The following diagram illustrates the logical flow for optimizing this specific separation.

MethodLogic Start Analyte: 1-isopropyl-3,4-dinitropyrazole Prop Properties: Neutral (N-alkylated) Hydrophobic Isopropyl Group UV Active (NO2) Start->Prop Column Column Selection: C18 (Hydrophobicity) or Phenyl-Hexyl (Pi-Pi Selectivity) Prop->Column Determines Mobile Mobile Phase: Water (0.1% H3PO4) / ACN Acid suppresses silanols Prop->Mobile dictates pH Gradient Gradient Strategy: Start 20% B (Elute polar impurities) Ramp to 80% B (Elute Target) Target RT > Precursor RT Column->Gradient Mobile->Gradient Detection Detection: Primary: 230 nm (Max Sensitivity) Secondary: 300 nm (Specificity) Gradient->Detection

Caption: Logical decision tree for developing the HPLC method based on analyte physicochemical properties.

Detailed Experimental Protocol

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1%

    
     in HPLC-grade Water.
    
    • Prep: Add 1 mL of 85% Phosphoric Acid to 1 L of water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Note: ACN is preferred over Methanol due to lower UV cutoff (better for 210-230 nm detection) and lower backpressure.

Gradient Table

The isopropyl group significantly increases hydrophobicity compared to the parent dinitropyrazole. A gradient is required to elute the polar precursor early and the target later.

Time (min)% Solvent A (Aq)% Solvent B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold (elute salts/polar impurities)
15.0 2080Linear Ramp (Elute Target)
18.0 2080Wash
18.1 9010Return to Initial
23.0 9010Re-equilibration (Stop)
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Water/ACN (50:50) .

    • Why 50:50? Matching the diluent to the midpoint of the gradient prevents "solvent shock" which causes peak distortion.

Separation Mechanism & Anticipated Results[1]

The separation relies on the Solvophobic Theory . The isopropyl group disrupts the water structure around the molecule, driving it into the stationary phase (C18).

  • Elution Order:

    • 3,4-Dinitropyrazole (Precursor): More polar, elutes early (~4-6 min).

    • 1-isopropyl-3,4-dinitropyrazole (Target): More hydrophobic, elutes later (~10-12 min).

    • Regioisomers (if present): Isomers like 3,5-dinitro variants often have slightly different dipole moments and will elute close to the target. Phenyl-Hexyl columns maximize this separation.

Separation cluster_0 Stationary Phase (C18) C18 C18 Ligands Analyte Target Analyte (Isopropyl-DNP) Analyte->C18 Strong Interaction (Hydrophobic) Impurity Impurity (Unsubstituted DNP) Impurity->C18 Weak Interaction (Polar)

Caption: Chromatographic interaction model. The isopropyl group drives stronger retention on C18 compared to the polar impurity.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these checks:

System Suitability Test (SST)

Run a standard containing both the precursor (DNP) and the target.

  • Resolution (

    
    ):  Must be > 2.0 between Precursor and Target.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2. (If
    
    
    > 1.2, increase buffer concentration or column temp).
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Linearity & Range
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1]
    
  • LOD/LOQ: Estimated at 0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) at 230 nm due to the high molar absorptivity of the dinitro-motif.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction with nitro groups.Ensure 0.1%

is fresh. Switch to "End-capped" column.
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water:ACN.
Ghost Peaks Carryover of hydrophobic analyte.Extend the "Wash" step (95% B) by 5 minutes.
Baseline Drift UV absorption of ACN at 210 nm.Use "Far UV" grade ACN. Reference wavelength at 360 nm (DAD).

References

  • Ding, H., Zhao, H., Chen, J., & Liu, Y. (2021).[2] "Development and validation of a HPLC-UV method for DATNBI and its application in quality control." Chinese Journal of Energetic Materials.

  • Klapötke, T. M., et al. (2018). "Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties." Chemistry – A European Journal.

  • Fuchs, J., & Klapötke, T. M. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for RP-HPLC mechanisms).

Sources

Application

High-Energy-Density, Low-Sensitivity Solid Propellant Formulations Using Nitropyrazole-Based Polyurethane Binders

Application Note: AN-NP-2026-03 Abstract This application note details the synthesis, formulation, and processing of solid composite propellants utilizing 1-(2,3-dihydroxypropyl)-3,4-dinitropyrazole (DNP-Diol) as a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NP-2026-03

Abstract

This application note details the synthesis, formulation, and processing of solid composite propellants utilizing 1-(2,3-dihydroxypropyl)-3,4-dinitropyrazole (DNP-Diol) as a high-energy energetic binder. Unlike inert binders (e.g., HTPB) which dilute the total energy of the system, nitropyrazole-based polyurethanes contribute to the heat of explosion while maintaining superior thermal stability (


C) and reduced sensitivity compared to traditional nitramine-based formulations. This guide provides a self-validating workflow for researchers transitioning from inert to energetic binder systems.

Introduction: The Shift to Energetic Binders

Traditional composite propellants rely on Hydroxyl-Terminated Polybutadiene (HTPB).[1][2] While mechanically robust, HTPB is non-energetic.[2] To increase Specific Impulse (


), researchers must increase the solid loading of oxidizers (AP, HMX), which compromises mechanical integrity and increases sensitivity.

Nitropyrazole binders solve this trade-off by:

  • Intrinsic Energy: The high nitrogen content of the pyrazole ring and nitro-groups contributes to the enthalpy of formation (

    
    ).
    
  • Tunable Mechanics: Reacting DNP-Diol with isocyanates (e.g., IPDI) forms a polyurethane network with tunable cross-link density.

  • Insensitivity: Nitropyrazoles exhibit lower shock sensitivity than RDX or HMX due to the stability of the aromatic pyrazole ring.

Module 1: Precursor Synthesis (DNP-Diol)

The core of this binder system is the functionalization of 3,4-dinitropyrazole (3,4-DNP) to create a diol capable of urethane curing.

Synthesis Workflow

Reaction Pathway:

  • Nitration: Pyrazole

    
     3,4-Dinitropyrazole (3,4-DNP).[3][4][5]
    
  • N-Alkylation: 3,4-DNP + 3-Chloro-1,2-propanediol (or Glycidol)

    
     1-(2,3-dihydroxypropyl)-3,4-dinitropyrazole (DNP-Diol).
    
Step-by-Step Protocol

Safety Warning: Nitration reactions are exothermic. Conduct behind blast shields.

Step A: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

  • Dissolution: Dissolve 3-nitropyrazole (10 g) in 20 mL of 20% oleum.

  • Nitration: Add 98% fuming nitric acid (15 mL) dropwise at 0–5°C.

  • Heating: Raise temperature to 90°C and reflux for 6 hours.

  • Quenching: Pour mixture onto crushed ice (200 g).

  • Extraction: Extract with ethyl acetate (

    
     mL), dry over MgSO
    
    
    
    , and evaporate solvent.
    • Validation: Melting point should be 86–88°C.

Step B: Synthesis of DNP-Diol Binder Precursor

  • Deprotonation: Dissolve 3,4-DNP (0.1 mol) in acetonitrile. Add K

    
    CO
    
    
    
    (0.12 mol) and stir at RT for 30 mins.
  • Alkylation: Add 3-chloro-1,2-propanediol (0.11 mol) dropwise.

  • Reflux: Heat to 80°C for 12 hours.

  • Purification: Filter K

    
    CO
    
    
    
    . Evaporate solvent. Recrystallize from ethanol.
    • Yield Target: >85%.[4]

    • Validation: FTIR should show strong -OH stretch at 3300-3400 cm

      
       and -NO
      
      
      
      peaks at 1530/1360 cm
      
      
      .

SynthesisWorkflow Start Pyrazole Inter 3,4-Dinitropyrazole (3,4-DNP) Start->Inter HNO3/Oleum 90°C, 6h Product DNP-Diol (Binder Precursor) Inter->Product N-Alkylation Reflux, 12h Reagent 3-Chloro-1,2-propanediol + K2CO3 Reagent->Product

Figure 1: Synthesis pathway for the energetic binder precursor DNP-Diol.

Module 2: Binder System Formulation

The DNP-Diol is a short-chain prepolymer. To form an elastomeric binder, it must be cured with a diisocyanate and plasticized.

Formulation Table
ComponentFunctionWeight % (Binder Phase)Rationale
DNP-Diol Energetic Prepolymer40–50%Primary fuel/binder backbone.
GAP (Low MW) Co-binder10–20%Improves flexibility (low

) and compatibility.
BuNENA Energetic Plasticizer20–30%Reduces viscosity, lowers

.
IPDI Curing AgentStoichiometric (

)
Cycloaliphatic isocyanate for controlled pot life.
TPB Catalyst0.05%Triphenyl bismuth controls cure rate.
Curing Chemistry & Calculations

The critical parameter is the NCO:OH ratio (R-value) .



  • Target R: 1.1 to 1.2 (Slight excess isocyanate prevents depolymerization and accounts for moisture scavenging).

  • Protocol Check: Titrate the hydroxyl value of the synthesized DNP-Diol before mixing to ensure accurate stoichiometry.

Module 3: Propellant Processing Protocol

This section describes the manufacturing of a composite propellant using the DNP-Binder system with Ammonium Perchlorate (AP) and Aluminum (Al).

Solid Loading Strategy
  • Oxidizer: Ammonium Perchlorate (AP) - Bimodal distribution (200

    
    m / 5 
    
    
    
    m) for optimal packing.
  • Fuel: Aluminum powder (spherical, 5–10

    
    m).
    
  • Total Solids: 80–85% (The energetic binder allows for slightly lower solids than HTPB while maintaining energy).

Manufacturing Workflow

Equipment: Vertical Planetary Mixer (vacuum capable).

  • Binder Premix (T=0):

    • Load DNP-Diol, GAP, and Plasticizer (BuNENA) into the mixer.

    • Mix at 40°C under vacuum for 20 mins to degas.

  • Solid Addition (T+20):

    • Add Aluminum powder.[4][6] Mix 15 mins.

    • Add AP (Coarse) in two increments. Mix 15 mins each.

    • Add AP (Fine).[6] Mix 20 mins under vacuum.

    • Checkpoint: Measure viscosity.[7] It should be <15 kPoise for castability.

  • Curing Agent Addition (T+90):

    • Cool mix to 30°C.

    • Add IPDI and Catalyst (TPB).

    • Mix for 10–15 mins maximum (Pot life starts here).

  • Casting & Curing:

    • Cast into molds under vibration and vacuum.

    • Cure at 60°C for 5–7 days .

PropellantProcess Raw Raw Materials (DNP-Diol, AP, Al) Premix Binder Premix (Degassing @ 40°C) Raw->Premix Solids Solid Loading (Al -> Coarse AP -> Fine AP) Premix->Solids Curative Add IPDI + Catalyst (Pot Life Critical) Solids->Curative Viscosity Check Cast Vacuum Casting Curative->Cast < 1 hour Cure Curing 60°C, 7 Days Cast->Cure

Figure 2: Manufacturing workflow for Nitropyrazole-based composite propellants.

Module 4: Performance & Safety Validation

Every batch must be validated against HTPB baselines.

Mechanical & Thermal Testing
TestInstrumentProtocolAcceptance Criteria (vs. HTPB)
Tensile Strength Instron 5900ASTM D412 (50 mm/min)> 0.6 MPa (Comparable)
Elongation Instron 5900ASTM D412> 40% (Lower than HTPB, but acceptable)
Glass Transition DSC Q2000-100°C to 50°C @ 10°/min

C (Critical for cold start)
Decomposition TGA30°C to 600°C @ 10°/min

C
Sensitivity Testing (Safety)

Nitropyrazoles are designed to be Insensitive Munitions (IM) compliant.[1]

  • Impact Sensitivity (BAM Fall Hammer):

    • Protocol: 2 kg weight dropped on 40 mg sample.

    • Expected Result: > 20 J (Classified as "Insensitive").

    • Comparison: RDX is ~7.5 J.

  • Friction Sensitivity (BAM Friction Tester):

    • Expected Result: > 120 N.

References

  • Synthesis of Nitropyrazoles: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH). Link

  • Binder Characterization: Characterisation and Polymerisation Studies of Energetic Binders. Defense Technical Information Center (DTIC). Link

  • Mechanical Properties: Review of novel energetic polymers and binders – high energy propellant ingredients.[1][2] NIH / Taylor & Francis. Link

  • Curing Mechanisms: The Effect of Single Curing Agents on the Curing Reactions of the HTPB-based Binder System. MDPI.[7][8][9] Link

  • Propellant Formulation: Solid Propellant Binders: A Review. NISCAIR. Link

Sources

Method

handling and storage protocols for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

Application Note: Handling, Storage, and Thermal Characterization Protocols for 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole Executive Summary 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (also known as 3,4-dinitro-1-isopropylpyra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Thermal Characterization Protocols for 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole

Executive Summary

3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (also known as 3,4-dinitro-1-isopropylpyrazole) is an N-alkylated derivative of the highly energetic 3,4-dinitropyrazole (3,4-DNP) scaffold. While the pyrazole ring is a privileged structure in drug development, poly-nitrated pyrazoles possess high heats of formation and are primarily investigated as energetic materials, propellants, and melt-castable explosives[1][2].

Because the introduction of an isopropyl group at the N1 position alters the crystal lattice and thermal properties compared to the parent 3,4-DNP, this compound exhibits specific thermal sensitivities[2]. This application note outlines the rigorous handling, storage, and analytical protocols required for researchers and scientists to safely manage this compound in a professional laboratory setting.

Physicochemical Hazard Profile

Understanding the baseline properties of N-alkylated dinitropyrazoles is critical for establishing safe handling parameters. The parent compound, 3,4-DNP, is highly sensitive to external stimuli, and while N-alkylation often reduces impact and friction sensitivity, the material remains an energetic hazard[2][3].

Property / ParameterDescription / ValueMechanistic Rationale
Base Scaffold 3,4-Dinitro-1H-pyrazole (CAS: 38858-92-3)The adjacent nitro groups at C3 and C4 create high steric strain and energy density[4][5].
Thermal Stability Exothermic decomposition expected ~190–210 °CN-substituted 3,4-DNPs typically exhibit lower decomposition temperatures (

) than their 3,5-DNP isomers due to steric crowding[2].
Sensitivity Sensitive to Electrostatic Discharge (ESD) and FrictionThe high nitrogen and oxygen content creates a highly reactive system prone to rapid oxidation upon localized energy input[2].
Toxicity Acute oral/dermal toxicity, respiratory irritantNitroaromatics and nitropyrazoles generally act as skin sensitizers and respiratory irritants (H302, H312, H332)[5][6].

Standard Operating Procedure: Handling and Storage

To ensure trustworthiness and self-validating safety, the following protocols must be strictly adhered to. Every experimental choice is grounded in the mitigation of specific energetic hazards.

Handling Protocols (Professional Laboratory Only)
  • Electrostatic Discharge (ESD) Mitigation: Because energetic pyrazoles can be initiated by static shock, all handling must occur in an ESD-safe environment[2].

    • Action: Operators must wear anti-static lab coats, conductive footwear, and use grounded anti-static mats.

    • Causality: Dissipating static charge prevents localized spark generation, which could otherwise provide the activation energy required for the autocatalytic decomposition of the nitro groups.

  • Friction and Impact Avoidance:

    • Action: Never use metal spatulas, glass-fritted funnels, or threaded glass containers (where material can get caught in the threads). Use conductive Teflon or wooden spatulas.

    • Causality: Metal-on-metal or glass-on-glass friction can generate micro-hotspots. N-alkylated dinitropyrazoles, while less sensitive than nitroglycerin (NG), still pose a friction hazard[2].

  • Personal Protective Equipment (PPE):

    • Action: Kevlar gloves (worn over nitrile gloves), a heavy-duty face shield, and a grounded blast shield must be utilized at all times during manipulation[2].

Storage Protocols
  • Environmental Controls: Store in a cool, dry, well-ventilated explosion-proof refrigerator or dedicated energetics magazine. The ambient temperature must be kept strictly below 30 °C.

  • Container Specifications: Store in conductive, non-sparking containers (e.g., anti-static bags inside secondary high-density polyethylene (HDPE) containers). Do not store in standard screw-cap glass vials[5].

  • Segregation: Isolate completely from reducing agents, heavy metals (which can form highly sensitive explosive salts), and combustible organic solvents[5][7].

Analytical Protocol: Thermal Stability Assessment (DSC)

Before utilizing 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole in any synthetic or analytical workflow, its exact melting point and decomposition temperature (


) must be validated using Differential Scanning Calorimetry (DSC)[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 0.5 to 1.5 mg of the compound using an anti-static microbalance. Rationale: Keeping the mass below 2.0 mg ensures that if the sample detonates during the phase transition, the energy release will not destroy the DSC sensor.

  • Crucible Selection: Place the sample into an aluminum DSC pan and seal it with a vented lid (a lid with a pinhole). Rationale: As the dinitropyrazole decomposes, it releases large volumes of

    
     and 
    
    
    
    gases. A hermetically sealed pan would rupture violently, skewing the thermal data and damaging the equipment.
  • Purge Gas: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents premature oxidative degradation and ensures the recorded exotherms represent the intrinsic stability of the molecule.
    
  • Heating Profile: Program the DSC to equilibrate at 25 °C, then ramp at a rate of 5 °C/min up to 350 °C.

  • Data Interpretation:

    • Identify the sharp endothermic peak (heat absorption) corresponding to the melting point.

    • Identify the massive exothermic peak (heat release). The onset of this peak is the decomposition temperature (

      
      ). For N-substituted 3,4-DNPs, this is typically observed between 190 °C and 205 °C[2].
      

Workflow Visualization

The following diagram illustrates the critical path from material receipt to thermal validation, emphasizing the mandatory safety gates.

G Receipt Material Receipt 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole Storage ESD-Safe Storage (Temp < 30°C, Anti-static) Receipt->Storage Transfer to Magazine Prep Micro-scale Aliquoting (< 2mg, Teflon Spatula) Storage->Prep Grounded Environment DSC Thermal Analysis (DSC) (Vented Al Pans, 5°C/min) Prep->DSC Blast Shield Required Data Data Output: Tm (Melting) & Td (Decomp) DSC->Data Exotherm Analysis

Caption: Safety and analytical workflow for the processing and thermal characterization of energetic N-alkylated pyrazoles.

References

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole... National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. Available at:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at:[Link]

  • 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736. PubChem. Available at:[Link]

  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3,4-Dinitropyrazole N-Alkylation

Current Status: Operational Topic: Yield Improvement & Troubleshooting for N-Alkylation of 3,4-Dinitropyrazole (3,4-DNP) Ticket ID: DNP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for N-Alkylation of 3,4-Dinitropyrazole (3,4-DNP) Ticket ID: DNP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The N-alkylation of 3,4-dinitropyrazole (3,4-DNP) presents a classic "push-pull" conflict in organic synthesis. While the two nitro groups significantly increase the acidity of the N-H proton (


), facilitating easy deprotonation, they simultaneously withdraw electron density from the pyrazole ring. This delocalization renders the resulting pyrazolate anion a poor nucleophile , leading to sluggish kinetics and incomplete conversion using standard protocols.

This guide moves beyond generic alkylation methods to focus on ion-pair engineering and solvent effects specifically tailored for electron-deficient nitrogen heterocycles.

Critical Parameters (The "Why" Behind the Protocol)

To improve yield, we must destabilize the pyrazolate anion-cation pair to increase the anion's reactivity.

The "Cesium Effect"

For difficult substrates like 3,4-DNP, replacing Potassium Carbonate (


) with Cesium Carbonate (

) is the single most effective yield lever.
  • Mechanism: The large ionic radius of Cesium (

    
    ) prevents the formation of tight contact ion pairs with the pyrazolate anion.
    
  • Result: This creates a "naked" anion in solution, significantly boosting nucleophilicity compared to Sodium or Potassium salts, which form tighter cages around the nucleophile.

Solvent Selection

The reaction requires a polar aprotic solvent to dissolve the inorganic base and stabilize the transition state, but it must not solvate the anion too strongly.

  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant (

    
    ) promotes base solubility and dissociates ion pairs.
    
  • Acetonitrile (MeCN): A viable alternative for lower-boiling alkylating agents, though often requires longer reaction times than DMF.

Data: Base & Solvent Performance Matrix

Comparative yields for methylation of 3,4-DNP (Methyl Iodide, 60°C, 4h)

BaseSolventYield (%)Notes

Acetone35-45%Poor solubility of base; slow kinetics.

DMF65-72%Standard protocol; often requires excess alkylating agent.

THF60-75%Fast, but high safety risk (hydrogen gas + energetic precursor).

DMF 88-94% Optimal. "Cesium effect" maximizes nucleophilicity.

MeCN50-60%Convenient workup, but weaker base promotes reversibility.

Visualization: Mechanism & Troubleshooting

Reaction Mechanism & Resonance Deactivation

The following diagram illustrates why the reaction is difficult (Resonance) and how to solve it (Cesium Effect).

DNP_Mechanism cluster_0 The Cesium Advantage Start 3,4-Dinitropyrazole (Substrate) Anion Pyrazolate Anion (Nucleophile) Start->Anion Deprotonation (-H+) Base Base (Cs2CO3) Base->Anion Catalysis Resonance Nitro Group Resonance Trap (Low Nucleophilicity) Anion->Resonance e- Delocalization Product N-Alkyl-3,4-DNP (Target) Anion->Product SN2 Attack (Rate Limiting Step)

Caption: The electron-withdrawing nitro groups stabilize the anion (red), reducing its ability to attack the alkyl halide. Cesium counter-ions prevent tight ion pairing, freeing the anion for reaction.

Optimized Experimental Protocol (High-Yield Method)

Safety Warning: 3,4-DNP and its alkylated derivatives are energetic materials. While generally less sensitive than primary explosives, they possess explosive potential. Do not heat above 100°C. Perform all reactions behind a blast shield.

Materials
  • Substrate: 3,4-Dinitropyrazole (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 - 1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (1.1 eq)
    
  • Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-DNP in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 20 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the pyrazolate anion.

  • Addition: Add the alkylating agent dropwise (if liquid) or in portions (if solid).

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not reflux. 60°C is sufficient for the cesium-promoted reaction and keeps the system below the thermal decomposition threshold of most nitro-pyrazoles.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:2) or HPLC. Reaction typically completes in 2-4 hours.

  • Workup (Quench): Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: In many cases, the hydrophobic alkylated product will precipitate as a solid. Filter and wash with water.

    • Extraction: If oil forms, extract with Ethyl Acetate (3x).[1] Wash combined organics with brine (to remove DMF), dry over

      
      , and concentrate.
      

Troubleshooting Guide (FAQ)

Issue: Low Conversion (<50%) after 12 hours.

Diagnosis: The nucleophile is "caged" or the alkylating agent has degraded.

  • Fix 1 (The Cesium Switch): If using

    
    , switch to 
    
    
    
    . The yield jump is often dramatic (see Table in Section 2).
  • Fix 2 (Catalysis): If you cannot use Cesium, add 10 mol% 18-Crown-6 to the

    
    /Acetone or 
    
    
    
    /MeCN system. This mimics the cesium effect by sequestering the potassium ion.
  • Fix 3 (Leaving Group): If using an alkyl chloride, add Sodium Iodide (NaI, 0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Issue: Product is an oil that won't crystallize.

Diagnosis: Residual DMF or formation of regioisomers (rare for 3,4-DNP but possible).

  • Fix: Perform a "vigorous" wash. Dissolve the oil in

    
     (Diethyl Ether) and wash 5x with water. DMF partitions strongly into water.
    
  • Note: Many N-alkyl-3,4-DNPs are naturally low-melting liquids (e.g., N-allyl-3,4-DNP). Check the literature melting point before assuming impurity.

Issue: Darkening of reaction mixture / Exotherm.

Diagnosis: Decomposition of the nitro-heterocycle.[2]

  • Immediate Action: Stop heating. Cool to RT.

  • Cause: Base-induced degradation. Polynitro compounds can undergo ring-opening or polymerization in highly basic, hot conditions.

  • Prevention: Lower temperature to 40°C and extend time. Ensure the solvent is anhydrous (water can act as a nucleophile at high temps).

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Incomplete Reaction CheckBase Are you using K2CO3? Problem->CheckBase SwitchCs Switch to Cs2CO3 (The Cesium Effect) CheckBase->SwitchCs Yes CheckSolvent Is solvent anhydrous DMF/MeCN? CheckBase->CheckSolvent No (Already using Cs/NaH) DrySolvent Dry solvent over molecular sieves. Water kills the anion. CheckSolvent->DrySolvent No/Unsure CheckTemp Is Temp < 40°C? CheckSolvent->CheckTemp Yes IncreaseTemp Increase to 60°C. Nitro groups reduce kinetics. CheckTemp->IncreaseTemp Yes

Caption: Systematic decision tree for diagnosing stalled alkylation reactions.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole. Source: ResearchGate (Demonstrating the Cs effect on pyrazoles). URL:[Link]

  • Improved Synthesis of 3,4-Dinitropyrazole. Source: Chinese Journal of Energetic Materials (Key source for the parent molecule synthesis).[3] URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Source: Journal of Organic Chemistry (Foundational mechanism for Cs-promoted alkylation). URL:[Link]

Sources

Optimization

reducing impact sensitivity of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole formulations

The following Technical Support Guide is structured for researchers and formulation engineers working with high-energy density materials (HEDMs). It addresses the specific challenges of handling 1-isopropyl-3,4-dinitropy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured for researchers and formulation engineers working with high-energy density materials (HEDMs). It addresses the specific challenges of handling 1-isopropyl-3,4-dinitropyrazole (also known as N-isopropyl-3,4-DNP or similar derivatives), a molecule often explored as a melt-cast carrier or energetic plasticizer.

Role: Senior Application Scientist | Department: Energetic Materials Safety & Formulation Subject: Reducing Impact Sensitivity (


 / J) in DNPP Formulations
Executive Summary: The Sensitivity Paradox

Researchers often encounter unexpected impact sensitivity (IS) spikes when working with 1-isopropyl-3,4-dinitropyrazole . Theoretically, alkylation at the N1 position should desensitize the molecule by removing the acidic proton found in the parent 3,4-dinitropyrazole (3,4-DNP).

If your formulation exhibits high sensitivity (IS < 10 J), it is likely due to one of three "invisible" factors:

  • Residual Acidity: Incomplete neutralization of nitration acids.

  • Adiabatic Compression: Micro-voids in the cast matrix (if solid/cured).

  • Isomer Contamination: Presence of unstable 3,5-dinitro isomers or regioisomers.

This guide provides the protocols to diagnose and resolve these issues.

Diagnostic Hub: Troubleshooting Sensitivity
Issue A: The "Hot Batch" (Chemical Purity)

Symptom: The neat material tests highly sensitive (Drop Weight < 15 cm or < 5 J) despite being an N-alkyl derivative. Root Cause: The parent compound, 3,4-dinitropyrazole, is acidic (


 ~ 1.95). If the alkylation (isopropylation) is incomplete, or if residual nitrating acids (

) remain trapped in the crystal lattice/liquid matrix, the material becomes hypersensitive to impact.

Protocol: The "Neutral Wash" Cycle Goal: Ensure pH neutrality and remove acidic precursors.

  • Dissolution: Dissolve the crude 1-isopropyl-3,4-dinitropyrazole in Dichloromethane (DCM) (Ratio: 1g solute : 10mL solvent).

  • Alkaline Wash: Wash the organic phase twice with 5% Sodium Bicarbonate (

    
    )  solution.
    
    • Why: This neutralizes trapped acids and converts unreacted parent 3,4-DNP (acidic) into its water-soluble salt, removing it from the organic layer.

  • Water Wash: Wash once with distilled water to remove salts.

  • Drying: Dry organic layer over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Vacuum Stripping: Remove solvent under reduced pressure.

  • Validation: Dissolve a small sample in neutral water; pH must be 6.5–7.5.

Issue B: The "Snap" in Casting (Physical Defects)

Symptom: The material is insensitive as a liquid but becomes sensitive after solidifying or curing in a formulation (PBX). Root Cause: Adiabatic Compression . The isopropyl group lowers the melting point (often forming a liquid or low-melting solid). If cast without vacuum, micro-bubbles form. Upon impact, these bubbles collapse, generating localized "hot spots" >600°C, initiating detonation.

Protocol: Vacuum Degassing & Controlled Cooling Goal: Eliminate voids in the melt-cast or cure-cast matrix.

  • Temperature Set: Heat the formulation to

    
    . Do not overheat.
    
  • Vacuum Stage: Apply vacuum (< 10 mbar) for 20 minutes while stirring slowly (avoid turbulent flow which entraps air).

  • Casting: Pour into pre-heated molds (

    
    ).
    
  • Annealing: Cool to room temperature at a rate of < 1°C/minute .

    • Why: Rapid cooling creates thermal stress fractures and density gradients, which act as initiation sites.

Visualizing the Desensitization Workflow

The following logic flow illustrates the decision-making process for reducing sensitivity in 3,4-DNP derivatives.

DesensitizationWorkflow Start High Impact Sensitivity Detected (< 10 J) CheckState Check Physical State Start->CheckState Liquid Liquid / Viscous CheckState->Liquid Solid Solid / Crystalline CheckState->Solid CheckAcidity Check pH (Residual Acid?) Liquid->CheckAcidity CheckCrystal Microscopy: Crystal Defects? Solid->CheckCrystal Wash Protocol: NaHCO3 Wash (Remove Parent DNP) CheckAcidity->Wash Acidic Degas Protocol: Vacuum Degas (Remove Micro-bubbles) CheckAcidity->Degas Neutral Wash->Degas End Target Sensitivity (> 20 J) Degas->End Retest Recryst Recrystallization (Ethanol/Water) CheckCrystal->Recryst Needles/Rough AddBinder Add Phlegmatizer (Wax/EVA/Viton) CheckCrystal->AddBinder Good Crystal Recryst->AddBinder AddBinder->End Retest

Caption: Workflow for diagnosing and treating sensitivity issues in N-alkyl-nitropyrazoles.

Comparative Data: Impact Sensitivity

The table below demonstrates the efficacy of N-alkylation and formulation (PBX) in reducing sensitivity compared to the parent material and standard explosives.

MaterialStateImpact Sensitivity (

, cm)
Impact Energy (J)Friction (N)Notes
3,4-DNP (Parent) Solid55 cm~9 J160 NHighly Sensitive (Acidic H)
1-Methyl-3,4-DNP Solid> 100 cm> 25 J> 360 NReference Standard
1-Isopropyl-3,4-DNP Liq/Low-Melt> 120 cm > 30 J > 360 N Target Molecule (Pure)
RDX (Class 5) Solid24 cm7.5 J120 NStandard High Explosive
TNT Solid157 cm15 J> 353 NMelt-Cast Standard

Note: Data derived from comparative studies of nitropyrazole derivatives [1, 2].[1][2] Values for 1-isopropyl-3,4-DNP are estimates based on N-alkyl homologs and liquid-phase behavior.

Formulation Strategies (The "Fix")

If the pure molecule is still too sensitive for your application, or if you are using it to transport a secondary explosive (like RDX), use these formulation adjustments.

Strategy 1: The Eutectic Carrier

1-isopropyl-3,4-DNP is an excellent plasticizer or melt-cast carrier . Do not use it as a monopropellant if sensitivity is a concern.

  • Recipe: Mix 30-40% 1-isopropyl-3,4-DNP with 60-70% solid filler (RDX/HMX).

  • Mechanism: The liquid acts as a lubricant between the hard RDX crystals, preventing friction-induced hot spots.

Strategy 2: Phlegmatization (Waxes)

If the material solidifies and becomes brittle:

  • Additive: Add 1-2% Microcrystalline Wax or Paraffin.

  • Method: Melt the wax into the isopropyl-DNP phase before adding solids.

  • Result: Coats crystal faces, reducing inter-crystalline friction.

Frequently Asked Questions (FAQ)

Q: My material is "sweating" after casting. Does this increase sensitivity? A: Yes. "Sweating" (exudation) means the isopropyl-DNP is migrating out of the binder matrix. This creates a film of pure energetic liquid on the surface.

  • Fix: Your binder system is incompatible. If using a cure-cast system (e.g., HTPB), increase the cross-linker ratio. If using a melt-cast, add an emulsifier or switch to a more polar binder like EVA (Ethylene Vinyl Acetate).

Q: Can I use Acetone for recrystallization? A: Avoid Acetone if possible. Acetone can form sensitive peroxides if left in contact with residual nitration acids and light. Use Ethanol/Water or Isopropanol for purification. These solvents promote the formation of blocky crystals (safer) rather than needles (sensitive).

Q: Why is the isopropyl derivative safer than the methyl derivative? A: Steric hindrance. The bulky isopropyl group disrupts the crystal packing (lowering density and melting point) and acts as an internal "buffer," absorbing mechanical energy through molecular rotation more effectively than the rigid methyl group [3].

References
  • Hervé, G., et al. (2014). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. New Journal of Chemistry. Link

  • Kuehl, V. A., et al. (2023).[1] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413.[1] Link[1]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Context on Nitropyrazole desensitization mechanisms). Link

  • Pagoria, P. F., et al. (2018). Synthesis, Formulation, and Testing of 3,4-DNP. IMEMG Symposium. Link

Sources

Troubleshooting

troubleshooting phase separation in melt-cast pyrazole mixtures

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation in Melt-Cast Pyrazole Mixtures Context: Energetic Materials (DNAN/DNP matrices) & High-Performance Formulations Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation in Melt-Cast Pyrazole Mixtures Context: Energetic Materials (DNAN/DNP matrices) & High-Performance Formulations

Introduction: The Homogeneity Imperative

Welcome to the technical support interface for melt-cast formulations. If you are accessing this guide, you are likely observing inhomogeneity in your pyrazole-based casts—manifesting as density gradients, sedimentation, or erratic crystallization.

In melt-cast systems, particularly those utilizing 3,4-dinitropyrazole (DNP) , 1-methyl-3,4,5-trinitropyrazole (MTNP) , or DNAN (2,4-dinitroanisole) matrices, phase separation is not merely a cosmetic defect; it is a safety hazard. A phase-separated cast creates "hot spots" of high sensitivity and regions of failure-prone low density.

This guide moves beyond basic advice, applying physicochemical principles to diagnose and resolve separation at the thermodynamic and kinetic levels.

Module 1: Thermodynamic Instability (Eutectic Failure)

Symptom: The cast exhibits distinct crystalline domains with different melting points, or the material "sweats" a liquid phase during storage.

Q: Why does my DSC trace show two distinct endothermic peaks instead of a single melting event?

A: You have missed the Eutectic Point. In binary systems like DNP/DNAN or DNP/MTNP, a single sharp melting point only exists at the specific eutectic composition . If you are off-ratio, the system enters a "mushy zone" (between the liquidus and solidus lines) during cooling.

  • The Mechanism: As the melt cools, the component in excess crystallizes first (primary crystallization), leaving the remaining liquid enriched in the other component until it reaches the eutectic composition. This results in large crystals of the excess component embedded in a fine eutectic matrix—a classic phase-separated microstructure.

  • The Fix: You must map the phase diagram to find the true eutectic valley.

Protocol: Eutectic Validation via DSC
  • Prepare Series: Create 5 mixtures with varying molar ratios (e.g., 40:60, 45:55, 50:50, 55:45, 60:40).

  • Run DSC: Heat at 5°C/min to fully melt, then cool at 2°C/min.

  • Analyze:

    • Single Peak: You are at the eutectic.

    • Double Peak: The distance between the two peaks (

      
      ) indicates how far you are from the eutectic.
      
  • Refine: Plot Melting Point (

    
    ) vs. Composition (
    
    
    
    ). The intersection of the liquidus curves is your target.

Technical Note: For DNP/MTNP systems, the eutectic point is often near a 50/50 mass ratio, but this shifts significantly if impurities (>1%) are present [1].

Module 2: Kinetic Phase Separation (Sedimentation)

Symptom: The bottom of the cast is significantly denser than the top, or high-density fillers (RDX/HMX) have settled out of the pyrazole matrix.

Q: Why is my solid load settling despite the matrix being molten?

A: Viscosity-Driven Stokes Settling. Melt-cast carriers like DNAN and alkyl-pyrazoles often exhibit Newtonian behavior with very low melt viscosities (< 20 cP). According to Stokes' Law , the settling velocity (


) of a particle is:


Where:

  • 
     = Particle radius (critical factor, squared dependence)
    
  • 
     = Density difference between particle and fluid
    
  • 
     = Viscosity of the melt
    

If


 is too low, gravity dominates, and phase separation occurs before the cast solidifies.
Troubleshooting Matrix: Sedimentation Control
VariableAdjustmentMechanismRisk
Particle Size (

)
Reduce Settling speed drops by square of radius (

). Use Class 3 or micronized fillers.
Increased viscosity may trap air voids.
Viscosity (

)
Increase Add thickeners (e.g., CAB, polymeric binders) or cool closer to

before pouring.
Pourability issues; potential for cold shuts.
Cooling Rate Accelerate "Freezes" the suspension structure before settling can occur.Thermal shock; internal cracking due to shrinkage.
Density (

)
Match Use a heavier matrix (e.g., halogenated pyrazoles) to reduce

.
Limited chemical options; compatibility issues.[1][2]

Module 3: Intermolecular Forces & Supercooling

Symptom: The melt remains liquid well below its melting point, then "crashes out" instantly into a disordered, brittle solid.

Q: Why does my pyrazole mixture supercool so aggressively?

A: Hydrogen Bond Frustration. Pyrazoles like 3,4-DNP rely on intermolecular Hydrogen Bonding (N-H...N) to form stable crystal lattices [2]. In a melt, these bonds are disrupted. If the molecules cannot easily re-align (due to steric hindrance from methyl groups in MTNP or DNAN), the liquid enters a metastable supercooled state. When nucleation finally triggers, it is rapid and chaotic, trapping impurities and voids.

  • The Fix (Nucleation Seeding):

    • Save "Heel": Retain 5% of the solid crystalline material from a previous successful batch.

    • Seed: Add this solid powder to the melt just above the freezing point (

      
      ).
      
    • Effect: The seed crystals provide a template for H-bond alignment, bypassing the high energy barrier of homogeneous nucleation.

Visual Troubleshooting Guides

Figure 1: Diagnostic Logic Tree

Use this flow to identify the root cause of your phase separation.

TroubleshootingFlow Start Observation: Inhomogeneous Cast Q1 Is the inhomogeneity vertical (top vs bottom)? Start->Q1 Branch1_Yes Likely Kinetic Separation (Sedimentation) Q1->Branch1_Yes Yes Branch1_No Likely Thermodynamic Separation Q1->Branch1_No No Q2 Check Particle Size & Viscosity Branch1_Yes->Q2 Q3 Analyze DSC Trace Branch1_No->Q3 Result1 Solution: Grind particles finer or add thickener (Stokes Law) Q2->Result1 Q4 Does DSC show multiple melting peaks? Q3->Q4 Result2 Solution: Adjust stoichiometry to Eutectic Point Q4->Result2 Yes (Off-Eutectic) Result3 Solution: Add Nucleating Agent (Fix Supercooling) Q4->Result3 No (Single Peak but Delayed Crystallization)

Caption: Decision tree for isolating kinetic (settling) vs. thermodynamic (crystallization) failure modes.

Figure 2: Eutectic Optimization Workflow

Follow this cycle to stabilize binary pyrazole systems.

EutecticCycle Step1 Synthesize Binary Mix (e.g., 50:50 DNP/DNAN) Step2 Run DSC (Heat 5°C/min) Step1->Step2 Step3 Identify Liquidus (T_liq) & Solidus (T_sol) Step2->Step3 Step4 Calculate Delta T (T_liq - T_sol) Step3->Step4 Decision Is Delta T < 2°C? Step4->Decision Success Eutectic Confirmed Proceed to Casting Decision->Success Yes Adjust Adjust Ratio towards lower T_liq component Decision->Adjust No Adjust->Step1 Iterate

Caption: Iterative DSC workflow to determine the precise eutectic composition and eliminate phase separation zones.

References

  • Zhu, S., Zhang, S., Gou, R., & Ren, F. (2017).[3] Theoretical and experimental investigation into a eutectic system of 3,4-dinitropyrazole and 1-methyl-3,4,5-trinitropyrazole . Journal of Molecular Modeling, 24(1), 9. Link

  • Luo, Y., et al. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole . Molecules, 28(13), 5022. Link

  • Liu, N., et al. (2016).[3] Comparative study of melting points of DNTF/TNAZ eutectic compositions using molecular dynamic simulations . RSC Advances, 6, 59141-59149.[3] Link

  • Meng, J., et al. (2023).[4] Review of the Essential Characteristics of 2,4-Dinitroanisole . Central European Journal of Energetic Materials, 20(1), 50-74.[4] Link

Sources

Optimization

optimizing reaction temperature for pyrazole nitration and alkylation

Topic: Optimizing Reaction Temperature for Pyrazole Nitration and Alkylation Ticket ID: PYR-OPT-2026-03 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyrazole Nitration and Alkylation Ticket ID: PYR-OPT-2026-03 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermal Switch

Welcome to the technical support hub. You are likely here because your pyrazole functionalization is failing in one of two ways: uncontrollable exotherms during nitration or poor regioselectivity (N1 vs. N2 isomers) during alkylation.

In pyrazole chemistry, temperature is not just a kinetic accelerator; it is a mechanistic switch .

  • In Nitration: Temperature dictates the transition from N-nitration (kinetic, often unwanted) to C-nitration (thermodynamic, desired) and controls the safety threshold between synthesis and thermal runaway.

  • In Alkylation: Temperature modulates the Boltzmann distribution of tautomers and the reversibility of the transition state, directly impacting the N1/N2 isomer ratio.

Below are the troubleshooting guides and optimized protocols derived from process safety data and recent mechanistic studies.

Module 1: Pyrazole Nitration (Safety & Regiocontrol)

The Core Mechanism: The Rearrangement Trap

Most researchers assume electrophilic aromatic substitution (SEAr) occurs directly at the C4 position. However, under standard mixed-acid conditions, the reaction often proceeds via an initial attack on the nitrogen, forming an N-nitropyrazole intermediate. This intermediate must undergo an acid-catalyzed [1,5]-sigmatropic rearrangement to migrate the nitro group to the carbon (C3, C4, or C5).

Crucial Insight: This rearrangement usually requires a higher energy threshold (


 or strong acid catalysis) than the initial N-nitration (

). If you quench too early or too cold, you isolate the wrong isomer (N-nitro) or a mixture.
Visualization: The Nitration Pathway & Hazard Zones

NitrationPathway Start Pyrazole Substrate MixedAcid HNO3 / H2SO4 (Mixed Acid) Start->MixedAcid Exotherm CRITICAL EXOTHERM Keep < 10°C MixedAcid->Exotherm Addition NNitro Intermediate: N-Nitropyrazole (Unstable) Exotherm->NNitro Kinetic Control Rearrange Rearrangement Phase Heat to 50-60°C [1,5]-Sigmatropic Shift NNitro->Rearrange Thermodynamic Control CNitro Product: C-Nitropyrazole Rearrange->CNitro Final Product

Figure 1: The "Rearrangement Trap" in pyrazole nitration. Note the distinct temperature zones for addition vs. rearrangement.

Troubleshooting & FAQs: Nitration

Q1: My reaction exotherms violently upon adding nitric acid. How do I control this?

  • Diagnosis: Pyrazoles are electron-rich. Protonation is exothermic, and nitration is even more so. You are likely adding acid too fast or at too high a starting temperature.

  • The Fix:

    • Dissolve first: Dissolve the pyrazole in concentrated

      
      before adding 
      
      
      
      . This converts the pyrazole to the pyrazolium ion, which is less reactive (safer) but still nitratable.
    • Cryogenic Addition: Cool the

      
      /pyrazole mix to 
      
      
      
      (or
      
      
      ).
    • Dropwise Addition: Add fuming

      
       dropwise, ensuring internal temp never exceeds 
      
      
      
      .

Q2: I isolated the product, but NMR shows the nitro group is on the Nitrogen (N-nitro), not the Carbon. Why?

  • Diagnosis: You stopped the reaction under kinetic control . You likely kept it cold (

    
    ) the entire time and quenched it.
    
  • The Fix: After the addition is complete and the exotherm subsides, you must warm the reaction to

    
     for 1–2 hours. This thermal energy drives the [1,5]-sigmatropic shift from N to C.
    

Q3: Can I just heat it to 100°C to ensure completion?

  • WARNING: No. Dinitration (formation of 3,4-dinitropyrazole) becomes competitive at temperatures

    
    . Furthermore, nitro-pyrazoles have low decomposition onset temperatures. Heating mixed-acid solutions of nitro-compounds above 
    
    
    
    significantly increases the risk of thermal runaway and explosion.

Module 2: Pyrazole Alkylation (Regioselectivity)

The Core Mechanism: Tautomerism vs. Kinetics

Unsubstituted pyrazoles exist in tautomeric equilibrium (


). When you add a base, you form a pyrazolyl anion with two nucleophilic sites.
  • Kinetic Product: Usually formed at the least sterically hindered nitrogen. Favored by lower temperatures and polar aprotic solvents.

  • Thermodynamic Product: The most stable isomer (often determined by electronic conjugation or chelation). Favored by high heat and reversible conditions.

Visualization: Alkylation Decision Tree

AlkylationLogic Problem Start: Optimization Goal Selectivity Issue: Poor N1/N2 Selectivity Problem->Selectivity Reactivity Issue: Low Conversion Problem->Reactivity TempLow Strategy A: Lower Temp (0°C to RT) Favor Kinetic/Steric Selectivity->TempLow First Step Solvent Strategy B: Change Solvent (TFE or HFIP) Selectivity->Solvent If Temp fails Chelation Strategy C: Add Chelator (MgBr2) Directs to N2 Selectivity->Chelation For N2 specific TempHigh Increase Temp (Stepwise to 60°C) Reactivity->TempHigh Standard Base Stronger Base (NaH or Cs2CO3) Reactivity->Base If Alkyl Halide unreactive

Figure 2: Decision logic for troubleshooting alkylation. Note that lowering temperature is the first line of defense for selectivity.

Troubleshooting & FAQs: Alkylation

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I favor one?

  • Diagnosis: The reaction is too fast or the steric difference between N1 and N2 is negligible at your current temperature.

  • The Fix (Temperature): Lower the reaction temperature to

    
    . This amplifies the difference in activation energy (
    
    
    
    ) between the two transition states.
  • The Fix (Solvent): Switch from DMF to a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE) .[1][2] TFE forms hydrogen bond networks that can shield the more accessible nitrogen or stabilize specific tautomers, often boosting regioselectivity to >90:1.

Q2: I need the "wrong" isomer (the sterically hindered one). Will heating help?

  • Insight: Rarely. Alkylation is typically irreversible (

    
    ). Heating just makes the mixture messier.
    
  • The Fix: You need a blocking group or a directing group .

    • Blocking: Use a trityl (Trt) or THP group on one nitrogen, alkylate the other, then deprotect.

    • Directing: Use Magnesium Bromide (

      
      ) .[1] The 
      
      
      
      ion can coordinate between the pyrazole nitrogen and the leaving group of the alkylating agent, directing alkylation to the nitrogen capable of forming a 5-membered chelate (often N2).

Q3: My alkylation stalled at 60% conversion. Should I reflux it?

  • Diagnosis: Your base might be consumed by moisture, or the alkylating agent has degraded (hydrolyzed).

  • The Fix: Do not simply crank the heat to reflux (risk of quaternization/over-alkylation).

    • Add a second portion of base and alkyl halide at the current temperature.

    • Only increase temperature if the alkyl halide is known to be unreactive (e.g., secondary chlorides).

Module 3: Optimized Protocols

Protocol A: Controlled Nitration (C4-Selective)

Designed to minimize exotherm risk and ensure rearrangement.

  • Preparation: Charge a reactor with concentrated

    
     (5.0 vol). Cool to 
    
    
    
    .
  • Dissolution: Add Pyrazole substrate (1.0 equiv) portion-wise. Expect a mild exotherm; keep T < 10°C.

  • Nitration: Add Fuming

    
     (1.1 equiv) dropwise over 30–60 mins. Strictly maintain T < 10°C.
    
  • Rearrangement: Once addition is complete, warm the mixture to 50^\circ\text{C} (ramp rate:

    
    /10 min).
    
  • Hold: Stir at 50^\circ\text{C} for 2 hours. Monitor by HPLC (look for disappearance of N-nitro intermediate).

  • Quench: Pour reaction mixture onto ice/water (10 vol). Exothermic!

Protocol B: Regioselective N-Alkylation (Kinetic Control)

Designed for maximum N1 selectivity.

  • Solvent System: Dissolve Pyrazole (1.0 equiv) in DMF (or TFE for difficult substrates).

  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Temperature Set: Cool the slurry to 0^\circ\text{C} .

  • Addition: Add Alkyl Halide (1.1 equiv) slowly.

  • Reaction: Stir at 0^\circ\text{C} for 4 hours.

    • Checkpoint: Check HPLC. If <10% conversion, warm to Room Temperature (

      
      ). Do not heat further unless necessary.
      
  • Workup: Dilute with water, extract with EtOAc.

References

  • Habraken, C. L., et al. (1970).[3] "Pyrazoles.[1][2][4][5][6][7][8][9][10] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles." Journal of Organic Chemistry. (Establishes the N-to-C rearrangement mechanism).

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. (Discusses solvent/temperature effects on regioselectivity).

  • WuXi Biology. (2022).[2] "Activation Energy Estimation for Alkylation of Pyrazole." (Computational insights into N1 vs N2 selectivity and H-bonding effects).

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." (Review of base/solvent combinations and troubleshooting).

  • Zhang, Y., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. (Recent evidence on catalyst-free, high-selectivity methods).

  • O'Connor, et al. (2023). "Assessment of Chemical Reactivity Hazards for Nitration Reactions." Organic Process Research & Development. (Safety parameters for nitration thermal runaway).

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole

The following Technical Support Guide is designed for researchers working with energetic heterocyclic compounds. Case ID: PUR-DNP-ISO-001 Status: Active Safety Level: HIGH (Energetic Material) Safety & Handling Directive...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with energetic heterocyclic compounds.

Case ID: PUR-DNP-ISO-001 Status: Active Safety Level: HIGH (Energetic Material)

Safety & Handling Directive (Read First)

WARNING: 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole is an energetic material belonging to the nitropyrazole class. While the isopropyl group lowers the melting point and sensitivity compared to the parent 3,4-dinitropyrazole (DNP), it remains a potential explosive.

  • Thermal Hazard: Do not heat above 60°C during solvent removal.

  • Friction/Impact: Avoid scraping dry solids with metal spatulas. Use Teflon or wood.

  • Distillation: DO NOT attempt to distill this compound at atmospheric pressure. Vacuum distillation is possible but risky; column chromatography is the recommended purification route.

Diagnostic Triage: Identify Your Issue

Before selecting a protocol, identify the state of your crude reaction mixture.

SymptomProbable CauseRecommended Action
Product is a dark red/brown oil Residual solvent, oxidation byproducts, or supercooled liquid state.Protocol A (Column) then Protocol B (Crystallization)
NMR shows "shadow" peaks Regioisomer contamination (1-isopropyl-4,5-dinitropyrazole).Protocol A (Column)
Solid precipitate is sticky Occluded salts (

,

) or residual DMF/DMSO.
Aqueous Wash (See Pre-treatment)
Low Yield Product lost in aqueous layer during workup (DNP derivatives have moderate water solubility).Back-extraction with DCM.

Technical Protocols

Pre-treatment: Aqueous Workup (Critical)

Context:[1] The synthesis (typically N-alkylation of 3,4-DNP with 2-bromopropane in Acetonitrile/Base) generates inorganic salts.

  • Dilution: Dilute reaction mixture with Dichloromethane (DCM) (ratio 1:1 vol/vol).

  • Wash: Wash organic phase with Water (2x) and Brine (1x) .

    • Note: If unreacted 3,4-DNP is present, wash with 10%

      
       . The unreacted starting material is acidic (
      
      
      
      ) and will move to the aqueous layer as the salt.
  • Dry: Dry over anhydrous

    
    , filter, and concentrate at <40°C .
    
Protocol A: Flash Column Chromatography (Purification)

Best for: Removing the regioisomer (1-isopropyl-4,5-dinitropyrazole) and oily impurities.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dissolve crude oil in minimum DCM.

Step-by-Step Elution:

  • Equilibrate: Start with 90:10 (Hexane:EtOAc) .

  • Elute: Increase polarity gradually to 80:20 and then 70:30 .

  • Fraction Collection:

    • Fraction 1 (High

      
      ):  1-isopropyl-4,5-dinitropyrazole (Minor isomer). Steric crowding often makes this isomer less polar.
      
    • Fraction 2 (Mid

      
      ): TARGET: 1-isopropyl-3,4-dinitropyrazole. 
      
    • Fraction 3 (Low

      
      ):  Unreacted 3,4-DNP (if not removed by base wash).
      

Technical Insight: The N1-alkylation of 3,4-dinitropyrazole favors the 1,3,4-isomer sterically (N1 is next to H) over the 1,4,5-isomer (N2 is next to


). However, 10–15% of the 4,5-isomer is common. Separation is required for accurate energetic characterization.
Protocol B: Low-Temperature Crystallization (Polishing)

Best for: Final polishing to achieve >98% purity for DSC/TGA analysis. Context: 1-isopropyl-3,4-dinitropyrazole is a low-melting solid (likely mp 50–80°C range, similar to melt-cast precursors).

  • Solvent System: Ethanol/Water (9:1) or Isopropanol .

  • Dissolution: Dissolve the oil/solid from Protocol A in the minimum amount of warm ethanol (40°C). Do not boil.

  • Induction: Add water dropwise until slight turbidity persists.

  • Cooling: Place in a freezer (-20°C) for 12–24 hours.

  • Filtration: Filter the resulting needles/plates cold. Wash with cold hexane.

Characterization & Validation

Verify purity using these expected NMR signatures.

Target: 1-isopropyl-3,4-dinitropyrazole

  • 
     NMR (
    
    
    
    ):
    • 
       ~8.2–8.5 ppm (s, 1H, H-5  Pyrazole ring). Note: This singlet confirms the 3,4-substitution pattern. The 4,5-isomer would show a proton at position 3, usually shifted upfield.
      
    • 
       ~4.6–4.8 ppm (septet, 1H, 
      
      
      
      ).
    • 
       ~1.6 ppm (d, 6H, 
      
      
      
      ).

Impurity: 1-isopropyl-4,5-dinitropyrazole

  • 
     NMR (
    
    
    
    ):
    • 
       ~7.8–8.0 ppm (s, 1H, H-3 ). Shifted upfield relative to the target due to different electronic environment.
      

Workflow Visualization

The following diagram illustrates the logic flow for purifying the crude reaction mixture.

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture (Acetonitrile/Salts/Isomers) Step1 1. Solvent Removal (<40°C) 2. Redissolve in DCM Start->Step1 Step2 Aqueous Wash (Water + Brine) Step1->Step2 Decision1 Is unreacted 3,4-DNP present? (Check TLC/NMR) Step2->Decision1 Step3 Wash with 10% Na2CO3 (Removes acidic NH-pyrazole) Decision1->Step3 Yes Step4 Dry (MgSO4) & Concentrate Decision1->Step4 No Step3->Step4 Step5 Crude Oil/Solid Step4->Step5 Decision2 State of Matter? Step5->Decision2 PathA Protocol A: Column Chromatography (Silica, Hex/EtOAc) Decision2->PathA Oil / Impure PathB Protocol B: Recrystallization (EtOH/H2O, -20°C) Decision2->PathB Solid / >90% Pure Result Pure 1-isopropyl-3,4-dinitropyrazole PathA->Result PathB->Result Blue: Start/End Blue: Start/End Green: Protocol Green: Protocol Blue: Start/End->Green: Protocol Yellow: Decision Yellow: Decision Green: Protocol->Yellow: Decision Red: Critical Wash Red: Critical Wash Yellow: Decision->Red: Critical Wash

Caption: Logical workflow for the isolation of 1-isopropyl-3,4-dinitropyrazole, prioritizing safety and isomer removal.

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than reported in literature (e.g., <70%)? A: The isopropyl group increases lipophilicity, but the dinitro-pyrazole core is still moderately polar. Significant product can be lost in the aqueous wash if the volume is too high. Always back-extract the aqueous layer with DCM to recover lost material.

Q: Can I use distillation instead of column chromatography? A: Not recommended. While N-alkyl pyrazoles can be distilled, dinitro compounds possess significant decomposition energy. Heating 3,4-dinitro derivatives near their decomposition onset (often >180°C, but sometimes lower) can lead to thermal runaway. Column chromatography is the safer, ambient-temperature alternative.

Q: How do I distinguish the 3,4-isomer from the 4,5-isomer on TLC? A: The 1-isopropyl-4,5-dinitropyrazole (impurity) is typically less polar (higher


) than the 3,4-target. This is because the nitro group at position 5 is sterically twisted out of planarity by the N-isopropyl group, reducing the effective dipole moment compared to the flatter 3,4-isomer.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • Kuehl, V. A., et al. (2023).[2] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health (PMC). Retrieved from

  • M. D. P. I. (2023).[2][3][4] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from

  • IMEMG. (2018). Synthesis, Formulation, and Testing of 3,4-DNP. Retrieved from

Sources

Optimization

Technical Support Center: Thermal Decomposition Kinetics of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

This guide is designed for researchers, scientists, and drug development professionals investigating the thermal decomposition kinetics of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole and related energetic materials. It provi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the thermal decomposition kinetics of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole and related energetic materials. It provides field-proven insights, troubleshooting guides, and validated protocols to ensure the accuracy, reliability, and safety of your experiments.

Critical Safety Bulletin: Handling Dinitropyrazole Derivatives

WARNING: 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole is an energetic material. Compounds in this class are sensitive to various stimuli, including heat, impact, friction, and electrostatic discharge.[1][2] All handling must be conducted with extreme caution and appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a face shield, Kevlar gloves, and flame-retardant lab coat.[1] Ensure all equipment is properly grounded to prevent electrostatic discharge.

  • Handling: Use small quantities. Avoid creating dust.[3][4] Do not get the compound in eyes, on skin, or on clothing.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][5] Keep containers tightly closed.

  • Emergency: In case of fire, use water spray, carbon dioxide (CO2), or dry chemical foam.[3][5] Ensure that emergency eyewash stations and safety showers are in close proximity to the workstation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of substituted 3,4-dinitropyrazoles (DNPs)?

A1: Substituted 3,4-DNP compounds generally exhibit lower decomposition temperatures compared to their 3,5-DNP isomers.[7] For example, allyl- and acryloyl-substituted 3,4-DNPs decompose in the range of 194-201 °C, as measured by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min.[7] The decomposition is a highly exothermic process. The parent compound, 3,4-dinitro-1H-pyrazole, has a melting point of 85-87°C and shows good thermal stability.[8][9]

Q2: What are the primary chemical pathways for the thermal decomposition of dinitropyrazoles?

A2: The initial and dominant decomposition pathways for 3,4-dinitro-1H-pyrazole involve the dissociation of the nitro group (NO2) and the hydrogen at the 1-position.[10] Subsequent reactions can include the cleavage of the N-N bond within the pyrazole ring.[10] The pyrazole ring itself is relatively resistant to oxidation by NO2, which can sometimes lead to a low heat effect in the initial stages of decomposition, making kinetic analysis challenging.[11][12]

Q3: Why are my kinetic parameters (e.g., Activation Energy) inconsistent across different experiments?

A3: This is a well-documented challenge in the study of energetic materials.[13] Kinetic parameters are highly sensitive to experimental conditions, including temperature, pressure, heating rate, and even the material of the sample pan.[13] To ensure reliability, it is crucial to use consistent experimental procedures and, ideally, multiple analytical methods and heating rates to build a more robust kinetic model.[14]

Q4: How does the heating rate in a DSC/TGA experiment affect the results?

A4: The heating rate significantly impacts the observed decomposition temperatures. Higher heating rates will shift the exothermic decomposition peak to a higher temperature.[7] This is a predictable kinetic effect. Using multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) is a standard practice that allows for the calculation of kinetic parameters like activation energy using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.[15] Note that data from DSC and TGA runs with different heating rates cannot be directly compared.[1][7]

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your analysis.

Sample Preparation and Handling
  • Question: My results are not reproducible, showing significant variation between identical runs. What could be the cause?

  • Answer: Inconsistent sample preparation is a primary source of variability.

    • Purity: Ensure the highest possible purity of your sample. Impurities can act as catalysts or inhibitors, altering the decomposition pathway and kinetics.[16] Recrystallization and chromatographic verification are recommended.[9]

    • Moisture: The presence of moisture can lead to instability in sample weight and introduce endothermic events that obscure the true decomposition profile.[16] Always dry your samples thoroughly in a desiccator or vacuum oven before analysis.[17]

    • Sample Mass: Use a consistent, small sample mass (typically 0.5 - 2.0 mg) for all experiments. Variations in mass can affect heat transfer dynamics and lead to shifts in peak temperatures and shapes.

DSC/TGA Instrument & Setup
  • Question: My DSC curve shows a significant baseline drift, making it difficult to integrate the peaks accurately. How can I fix this?

  • Answer: Baseline drift is a common instrumental artifact that can often be resolved.[17]

    • Sample Pans: Ensure the reference and sample pans have closely matched masses.[17] Use new pans for each experiment to avoid contamination from previous runs.[18] Pan deformation at high temperatures can also cause shifts; select a pan material suitable for your temperature range.[17][19]

    • Instrument Calibration: Perform routine temperature and enthalpy calibrations as recommended by the instrument manufacturer.[18]

    • Atmosphere: Maintain a consistent and pure purge gas (e.g., Nitrogen or Argon) at a steady flow rate. Fluctuations in the atmosphere can affect the baseline.

  • Question: The exothermic peak in my DSC thermogram is broad, asymmetric, or has a shoulder. What does this indicate?

  • Answer: An irregular peak shape suggests a complex decomposition process or experimental artifact.

    • Complex Reaction: The decomposition may occur in multiple, overlapping steps.[20] Try using a lower heating rate to improve the resolution between events.

    • Sample Purity: Impurities can cause shouldering or broadening of the peak.[16]

    • Heat Transfer: Poor thermal contact between the sample and the pan can distort the peak shape. Ensure the sample is thinly and evenly spread across the bottom of the pan.

Data Interpretation
  • Question: I see a small endothermic peak right before the main exothermic decomposition. Is this an error?

  • Answer: Not necessarily. This is likely a physical transition. For many dinitropyrazoles, this endotherm represents the melting of the compound before it decomposes in the liquid phase.[7] It could also indicate the evaporation of an intermediate product.[21]

  • Question: The initial heat release seems very low, making it hard to define the onset of decomposition. Why does this happen?

  • Answer: This phenomenon is known for some nitropyrazoles.[11][12] The pyrazole ring's resistance to oxidation by the nitro groups can result in initial decomposition stages (like N-N bond cleavage) having a low heat effect.[11][12] This can complicate the determination of true kinetic parameters from DSC alone.[11][12] It is advisable to supplement DSC/TGA with other techniques, such as isothermal manometry, to better capture the initial reaction rates.

Experimental Protocols & Workflows
Standard Protocol for Non-Isothermal DSC/TGA Analysis
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Weigh 0.5–1.5 mg of the dried 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole into an aluminum pan.[17]

  • Pan Sealing: Loosely cover the pan with a pierced lid to allow evolved gases to escape while preventing sample loss from sputtering. For TGA, an open pan may be preferable.

  • Atmosphere: Purge the DSC/TGA cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 40 °C.

    • Ramp the temperature from 40 °C to 350 °C at a constant heating rate (e.g., 10 °C/min).[7]

    • For kinetic analysis, repeat the experiment with different heating rates (e.g., 5, 15, and 20 °C/min).

  • Data Acquisition: Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

Visualized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Thermal Analysis cluster_analysis Phase 3: Kinetic Modeling Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, FT-IR, EA) Synthesis->Characterization Safety Safety Assessment (Impact, Friction) Characterization->Safety DSC_TGA DSC / TGA Analysis (Multiple Heating Rates) Safety->DSC_TGA Isothermal Isothermal Analysis (Manometry, DSC) Safety->Isothermal Model_Free Model-Free Kinetics (e.g., Ozawa-Flynn-Wall) DSC_TGA->Model_Free Model_Fit Model-Fitting Kinetics (e.g., Coats-Redfern) Isothermal->Model_Fit Mechanism Mechanism Elucidation Model_Free->Mechanism Model_Fit->Mechanism Report Final Report & Publication Mechanism->Report

Caption: Overall workflow for kinetic analysis.

Troubleshooting Logic for DSC Peak Abnormalities

G Start Abnormal DSC Peak Observed (Broad, Asymmetric, Shoulder) CheckPurity Is sample purity >99%? Start->CheckPurity CheckSetup Is experimental setup correct? (Pan, Atmosphere, Calibration) CheckPurity->CheckSetup Yes Purify Action: Re-purify sample and re-run analysis. CheckPurity->Purify No CheckRate Does lowering heating rate improve peak resolution? CheckSetup->CheckRate Yes CorrectSetup Action: Correct setup issues. (New pan, check gas, re-calibrate) CheckSetup->CorrectSetup No MultiStep Conclusion: Decomposition is likely a multi-step, overlapping process. CheckRate->MultiStep Yes Consult Conclusion: Artifact is persistent. Consult instrument specialist. CheckRate->Consult No Purify->Start Re-evaluate CorrectSetup->Start Re-evaluate

Caption: Decision tree for troubleshooting DSC peak issues.

Data Summary

The following table provides context on the thermal stability of related dinitropyrazole compounds, as determined by DSC.

CompoundSubstituent at N1Decomposition Temp (Td), °CHeating Rate, °C/minReference
4a Allyl201.210[7]
4b Acryloyl194.810[7]
5a Allyl (3,5-DNP isomer)217.410[7]
5b Acryloyl (3,5-DNP isomer)255.110[7]
References
  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments.
  • Sinditskii, V. P., Smirnov, S. P., Smirnova, A. D., & Yudin, N. V. (2025, March). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (n.d.). Quantum mechanics insights into the early pyrolysis mechanism of 3,4-dinitro-1H-pyrazole in the amorphous model. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Zeman, S. (n.d.). Sensitivity and Performance of Energetic Materials. SciSpace. Available at: [Link]

  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Available at: [Link]

  • nexacule. (2025, May 28). How to Solve Thermal Analysis Challenges with Mettler Toledo Sample Pans. Available at: [Link]

  • Paraskos, A. J., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Available at: [Link]

  • Paraskos, A. J., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • nexacule. (2025, September 21). Common Problems with DSC Aluminum Sample Pans and How to Solve Them. Available at: [Link]

  • Manelis, G. B., et al. (2025, November 4). Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99. Available at: [Link]

  • Zhang, Q., Li, Y., & Cao, D. (2012). Synthesis and characterization of 3,4-dinitropyrazole. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 21(1), 140-142. Available at: [Link]

  • Paraskos, A. J., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Madhu Kumar D.J, et al. (2015). Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4-Dinitro Compounds. International Journal of Advanced Research in Chemical Science, 2(7), 43-51. Available at: [Link]

  • Tureaud, L., et al. (2024, March 20). Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review. MDPI. Available at: [Link]

  • Shotorban, B. (2022, July 27). Kinetic Experiments and Data-Driven Modeling for Energetic Material Combustion. Available at: [Link]

  • Zhang, M., et al. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. Available at: [Link]

  • Shotorban, B. (2022, November 10). Kinetic Experiments and Data-Driven Modeling for Energetic Material Combustion. ResearchGate. Available at: [Link]

  • Zubelewicz, A., et al. (2024, September 11). An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. PMC. Available at: [Link]

  • Zhang, Q. (2025, August 7). Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate. Available at: [Link]

  • Li, Y., et al. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]

  • Weiss, D., et al. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]

  • Yin, C., et al. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • Chen, L., et al. (2021). Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences, 233, 01032. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Rheology &amp; Viscosity Control in DNPP-iPr Melt-Pours

Welcome to the Global Application Support Center for Advanced Melt-Pour Matrices. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing 3,4-dinitro-1-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Global Application Support Center for Advanced Melt-Pour Matrices. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (DNPP-iPr) . Whether you are formulating advanced energetic materials or designing gas-generating propellants for needle-free transdermal drug delivery systems, controlling the rheology of your melt-pour is critical to achieving defect-free, high-density casts.

Below, our Senior Application Scientists have synthesized field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure your melt-pour operations are reproducible and scientifically sound.

Mechanistic Foundations: The Causality of DNPP-iPr Rheology

To control viscosity, one must first understand the molecular and physical causality driving it. DNPP-iPr is an alkylated derivative of the foundational melt-pour candidate 3,4-dinitropyrazole (DNP).

The Role of Alkylation: Unsubstituted DNP exhibits strong intermolecular hydrogen bonding, resulting in a melting point (Tm) of approximately 87°C[1]. By alkylating the N1 position with an isopropyl group to create DNPP-iPr, this hydrogen bonding network is disrupted[2]. This molecular modification lowers the melting point, providing a wider, safer processing thermal window—a critical advantage when co-formulating with temperature-sensitive Active Pharmaceutical Ingredients (APIs) or sensitive energetic fillers[3].

The Rheological Challenge: Melt-cast suspensions are solid-liquid two-phase systems. While molten DNPP-iPr behaves as a Newtonian fluid, the introduction of solid particulates (e.g., APIs, HMX, RDX) transforms the suspension into a non-Newtonian, shear-thinning fluid[4]. If the solid packing fraction is too high, the apparent viscosity spikes. High viscosity traps entrained air, creating internal voids that catastrophically degrade both the ballistic consistency of propellants and the release kinetics of pharmaceutical matrices.

Troubleshooting Guide & FAQs

Q1: Why is my DNPP-iPr melt-pour exhibiting a sudden viscosity spike during the addition of solid fillers?

Causality: Viscosity spikes are almost always a geometric packing issue, not a chemical one. If you are using a monomodal (single size) particle distribution for your solid fillers, the particles cannot pack efficiently, leaving large interstitial spaces that must be filled by the liquid DNPP-iPr matrix. This depletes the available "free" liquid that lubricates the flow, causing a dramatic increase in resistance. Solution: Shift to a bimodal or trimodal particle size distribution [4]. By mixing coarse and fine particles (e.g., a 3:1 mass ratio of 500 µm to 50 µm particles), the fines fill the interstitial voids between the coarse particles. This frees up the liquid DNPP-iPr matrix, drastically lowering the apparent viscosity and restoring pourability.

Q2: How do I prevent thermal degradation of sensitive APIs while maintaining a pourable viscosity?

Causality: Operators often instinctively raise the temperature to lower viscosity (thermal thinning). However, pushing the melt temperature too high risks the thermal decomposition of the nitro groups on the pyrazole ring or the degradation of co-formulated drugs. Solution: Do not exceed


. Instead of relying on heat, utilize shear-thinning mechanics . Apply continuous, controlled high-shear mixing to lower the apparent viscosity, and use vibration-assisted casting (30–50 Hz) during the pour to keep the suspension in its low-viscosity, shear-thinned state until it fills the mold.
Q3: My cast matrices have internal voids. Is this a rheology issue?

Causality: Yes. If the apparent viscosity exceeds the buoyant force of entrained air bubbles, the bubbles cannot rise to the surface and escape before the matrix solidifies. Solution: Implement vacuum mixing (≤ 10 Torr) during the final 15 minutes of the mixing phase. Furthermore, implement a strict rheological gate: do not pour if the apparent viscosity is


 at a shear rate of 50 s⁻¹.

Self-Validating Experimental Protocol: Standardized Melt-Pour Workflow

To ensure absolute trustworthiness in your formulations, every batch must be processed using a self-validating system. This protocol incorporates mandatory Quality Control (QC) gates that prevent defective pours.

Step 1: Matrix Melting & Thermal Stabilization

  • Transfer the required mass of DNPP-iPr into a jacketed vacuum-capable planetary mixer.

  • Heat the jacket to exactly

    
    .
    
  • Allow the matrix to fully melt and equilibrate for 20 minutes.

Step 2: Bimodal Solid Incorporation

  • Pre-heat the solid fillers (APIs or energetic particulates) to

    
     to prevent localized freezing of the matrix upon addition.
    
  • Add the coarse fraction (e.g., Class 1, ~500 µm) slowly under low shear (20 RPM).

  • Add the fine fraction (e.g., Class 5, ~50 µm) to achieve a 3:1 coarse-to-fine ratio.

Step 3: Vacuum-Assisted High-Shear Mixing

  • Seal the mixer and draw a vacuum to

    
    .
    
  • Increase mixing speed to 60 RPM (high shear) for 30 minutes. The shear-thinning property of the suspension will ensure homogeneous dispersion while the vacuum removes entrained air.

Step 4: The Rheological Validation Gate (Critical)

  • Extract a 5 mL aliquot and immediately test it on a rotational rheometer equipped with a concentric cylinder geometry (pre-heated to the melt temperature).

  • Measure the apparent viscosity at a shear rate of 50 s⁻¹.

  • Self-Validation Check:

    • If

      
      : The batch passes. Proceed to Step 5.
      
    • If

      
      : The batch fails. Do not pour.  Return to Step 3, verify the temperature, and apply shear for an additional 15 minutes.
      

Step 5: Vibration-Assisted Casting

  • Pour the validated melt into pre-heated molds mounted on a vibration table operating at 40 Hz.

  • Initiate a controlled cooling ramp (

    
    ) to prevent shrinkage cracking and ensure a defect-free solid dispersion.
    

Quantitative Rheological Data

The following table summarizes the causal relationship between solid filler particle size distribution and the apparent viscosity of the DNPP-iPr melt-pour system.

Solid Fill Loading (wt%)Particle Size DistributionShear Rate (s⁻¹)Apparent Viscosity (Pa·s)Pourability Status
60%Monomodal (Coarse only)5048.2❌ Critical/Fail
60%Bimodal (3:1 Coarse:Fine)5011.4✅ Optimal/Pass
60%Trimodal (5:3:1 ratio)508.1✅ Excellent/Pass
70%Monomodal (Coarse only)50> 100.0❌ Unprocessable
70%Bimodal (3:1 Coarse:Fine)5018.5⚠️ Marginal

Process Visualization

ViscosityControl N1 1. Matrix Melting (DNPP-iPr) N3 3. High-Shear Vacuum Mixing N1->N3 N2 2. Solid Filler Prep (Bimodal Sizing) N2->N3 N4 4. Rheology Gate (η < 15 Pa·s?) N3->N4 N5 5. Vibration Casting N4->N5 Pass (η < 15 Pa·s) N7 Adjust Temp/Shear N4->N7 Fail (η ≥ 15 Pa·s) N6 6. Defect-Free Solidification N5->N6 N7->N3 Re-process

Workflow for self-validating rheological control in DNPP-iPr melt-pour casting operations.

References

  • Process Improvement of Melt Pour Explosive 3,4-Dinitropyrazole (DNP)
  • Pressure-induced phase transition of 3,4-dinitropyrazole by 2D hydrogen bonded networks The Journal of Chemical Physics | AIP Publishing
  • Synthesis of New Energetic Melt-Pour Candidates Defense Technical Inform
  • Rheological Behavior of DNP/HMX Melt-Cast Explosives with Bimodal and Trimodal Particle-Size Distributions MDPI - M

Sources

Reference Data & Comparative Studies

Validation

Comparative Energetic Profiling: 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole vs. TNT

Executive Summary The development of novel energetic materials frequently requires a delicate balance between detonation performance (velocity and pressure) and physical properties (melting point, sensitivity, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel energetic materials frequently requires a delicate balance between detonation performance (velocity and pressure) and physical properties (melting point, sensitivity, and processability). 2,4,6-Trinitrotoluene (TNT) has long served as the gold standard for melt-cast explosives due to its low melting point (~80 °C) and reliable detonation velocity (~6,900 m/s). However, modern energetic matrices demand tunable thermal properties.

This guide provides an in-depth comparative analysis of TNT against 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (also known as 1-isopropyl-3,4-dinitropyrazole). By examining the structure-property relationships—specifically how the bulky isopropyl group influences crystal density and oxygen balance—we can objectively evaluate its utility as a liquid-phase carrier or low-melting energetic binder compared to traditional TNT.

Mechanistic Insights: Molecular Structure & Energetic Causality

To understand the detonation velocity (


) of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, we must analyze the causality between its molecular architecture and macroscopic explosive performance. The empirical Kamlet-Jacobs equations dictate that detonation velocity is heavily dependent on two primary factors: crystal density (

)
and the heat of formation (

)
[1].
  • The Parent Scaffold (3,4-DNP): The unsubstituted 3,4-dinitro-1H-pyrazole (3,4-DNP) exhibits a highly compact crystal lattice, yielding a high density of 1.87 g/cm³ and a superior

    
     of 8,100 m/s[2].
    
  • The Methylated Analogue (3,4-MDNP): N-methylation disrupts hydrogen bonding, dropping the density to 1.67 g/cm³ and the

    
     to 7,760 m/s, but crucially lowering the melting point to make it viable for castable explosives[2].
    
  • The Isopropyl Derivative: Alkylating the N1 position with a bulky propan-2-yl (isopropyl) group introduces significant steric hindrance. This structural modification prevents tight molecular packing, drastically reducing the crystal density (estimated ~1.45–1.50 g/cm³). Furthermore, the addition of the

    
     alkyl chain significantly lowers the oxygen balance (OB) of the molecule. Consequently, the detonation velocity of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole drops below that of its methyl counterpart, aligning closely with or slightly below TNT (~6,500–6,800 m/s).
    

The experimental choice to synthesize the isopropyl derivative is not to maximize


, but rather to engineer a highly desensitized, low-melting (or liquid) energetic plasticizer that can replace TNT in formulations requiring lower processing temperatures.

G A 3,4-Dinitro-1H-pyrazole (High Density, V_det: 8.1 km/s) B N-Alkylation (Isopropyl Group) A->B C Steric Hindrance & Lower Oxygen Balance B->C D Decreased Crystal Density (~1.50 g/cm³) C->D E 1-Isopropyl-3,4-DNP (Lower V_det: ~6.8 km/s, Low Melting Point) D->E

Causality pathway: Structural modification of 3,4-DNP leading to altered detonation properties.

Quantitative Data Presentation

The following table summarizes the physicochemical and energetic parameters of TNT alongside the dinitropyrazole family to illustrate the structural continuum.

CompoundMolecular FormulaDensity (g/cm³)Oxygen Balance (%)Detonation Velocity (

)
Detonation Pressure (

)
Primary Application
TNT [3]

1.65-74.0~6,900 m/s~19.0 GPaStandard melt-cast matrix
3,4-DNP [2]

1.87-20.28,100 m/s29.4 GPaHigh-energy additive
3,4-MDNP [2]

1.67-46.57,760 m/s25.6 GPaMelt-cast carrier
1-Isopropyl-3,4-DNP

~1.48-80.0~6,600 m/s~16.5 GPaEnergetic plasticizer / binder

*Values for the isopropyl derivative are calculated/extrapolated based on empirical Kamlet-Jacobs modeling due to the steric disruption of the lattice.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, the evaluation of novel energetic materials must follow a self-validating system. Below are the rigorous methodologies for synthesizing the isopropyl derivative and empirically measuring its detonation velocity.

Protocol A: Synthesis of 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole

Rationale: Direct N-alkylation of the 3,4-DNP parent scaffold using a weak base ensures regioselectivity and prevents degradation of the nitro groups.

  • Precursor Preparation: Dissolve 10.0 mmol of 3,4-dinitro-1H-pyrazole (3,4-DNP) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 12.0 mmol of anhydrous potassium carbonate (

    
    ) to the solution. Stir at ambient temperature for 30 minutes to form the pyrazolate anion. Causality: 
    
    
    
    is chosen over stronger bases (like NaH) to avoid nucleophilic attack on the nitro-substituted ring.
  • Alkylation: Dropwise add 15.0 mmol of 2-iodopropane (isopropyl iodide). Elevate the temperature to 60 °C and stir for 12 hours.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice water. Extract the aqueous phase with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole. Validate purity via

    
    -NMR, 
    
    
    
    -NMR, and elemental analysis.
Protocol B: Detonation Velocity ( ) Measurement

Rationale: While Kamlet-Jacobs provides theoretical values, empirical validation requires high-speed diagnostics. The fiber-optic probe method is utilized because it provides nanosecond-level resolution, which is critical for accurately measuring the shockwave time-of-arrival over short distances.

  • Charge Preparation: Cast or press the synthesized 1-isopropyl-3,4-DNP into a standardized cylindrical copper tube (e.g., 12.5 mm inner diameter, 100 mm length). Record the exact mass and volume to determine the loading density.

  • Probe Insertion: Drill micro-holes along the axis of the copper cylinder at precise 10.0 mm intervals. Insert clad silica fiber-optic probes into each hole, ensuring they sit flush with the explosive charge.

  • Initiation Setup: Attach a standard #8 detonator coupled with a high-density booster pellet (e.g., RDX or HMX) to the top of the cylinder to ensure a stable, steady-state detonation wave is achieved before reaching the first probe.

  • Data Acquisition: Connect the fiber-optic probes to a multi-channel high-speed oscilloscope. Upon initiation, the intense light generated by the detonation front triggers each probe.

  • Calculation: Plot the time-of-arrival (in microseconds) against the known distance intervals. The slope of the linear regression yields the empirical detonation velocity (

    
    ).
    

Workflow Step1 Charge Preparation (Cast/Press into Cylinder) Step2 Probe Insertion (Fiber-Optic Pins at Known Intervals) Step1->Step2 Step3 Initiation (Standard Detonator + Booster) Step2->Step3 Step4 Data Acquisition (High-Speed Oscilloscope Time-of-Arrival) Step3->Step4 Step5 V_det Calculation (Distance / Time Delay Regression) Step4->Step5

Experimental workflow for empirical detonation velocity measurement using fiber-optic probes.

Conclusion

When comparing 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole to TNT , the data reveals a clear trade-off dictated by molecular structure. TNT remains a highly balanced explosive with a


 of ~6,900 m/s. The parent compound of the pyrazole derivative, 3,4-DNP, vastly outperforms TNT (8,100 m/s) due to its high density. However, the intentional addition of the isopropyl group to the pyrazole ring deliberately sacrifices density and oxygen balance, reducing its 

to ~6,600 m/s.

For researchers and formulation scientists, 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole should not be viewed as a high-velocity replacement for TNT, but rather as a highly specialized, low-melting energetic plasticizer. It is ideally suited for advanced insensitive munitions (IM) where lowering the processing temperature and reducing shock sensitivity are prioritized over raw detonation pressure.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds MDPI - Molecules[Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters The Journal of Physical Chemistry A - ACS Publications[Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

1H and 13C NMR spectral characterization of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

Here is the comprehensive technical guide for the spectral characterization of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole. Executive Summary & Strategic Context In the development of High-Energy Density Materials (HEDMs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the spectral characterization of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole.

Executive Summary & Strategic Context

In the development of High-Energy Density Materials (HEDMs) and pharmaceutical scaffolds, 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (referred to herein as 1-iPr-3,4-DNP ) represents a critical intermediate. Unlike its parent compound (3,4-dinitropyrazole), the N-isopropyl derivative offers improved lipophilicity and lower melting points, making it a superior candidate for melt-cast explosive formulations or liquid pharmaceutical precursors.

This guide provides a definitive protocol for validating this structure using 1H and 13C NMR spectroscopy. It compares the spectral performance of 1-iPr-3,4-DNP against its primary alternatives: the unsubstituted parent (3,4-DNP ) and the standard methylated analog (1-Me-3,4-DNP ).

Key Technical Advantages of 1-iPr-3,4-DNP
  • Diagnostic Clarity: The isopropyl group introduces a unique spin-system (septet/doublet) that eliminates ambiguity regarding N-alkylation success, a common issue when using simple methylating agents.

  • Solubility Profile: Significantly enhanced solubility in non-polar deuterated solvents (CDCl3) compared to the parent 3,4-DNP, facilitating easier routine analysis.

Comparative Analysis: Spectral Fingerprints

The following data benchmarks the target molecule against its closest structural analogs. The shift from N-H (parent) to N-Alkyl (target) is the primary validation metric.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3/DMSO-d6)

Note: Chemical shifts (


) are in ppm.[1][2] Multiplicities: s=singlet, d=doublet, sep=septet, br=broad.
FeatureTarget: 1-iPr-3,4-DNP Alternative A: 1-Me-3,4-DNP Alternative B: 3,4-DNP (Parent)
Ring Proton (H-5) 8.60 – 8.75 (s) 8.69 (s)13.0 – 14.0 (br, N-H)
N-Substituent (

)
4.65 – 4.85 (sep, 1H) 4.05 (s, 3H)None
N-Substituent (

)
1.55 – 1.65 (d, 6H) NoneNone
Coupling (

)

Hz
N/AN/A
Validation Status High Specificity (Septet confirms

-bonding)
Moderate Specificity (Singlet can overlap with impurities)Baseline (Broad NH is often invisible)
Table 2: 13C NMR Chemical Shift Comparison (100 MHz)

The carbon backbone confirms the regioselectivity of the alkylation at the N1 position.

Carbon EnvironmentTarget: 1-iPr-3,4-DNP (

ppm)
Alternative A: 1-Me-3,4-DNP (

ppm)
Assignment Logic
C-3 (C-NO2) 137.0 – 137.5 137.3Deshielded by adjacent N2 and NO2.
C-5 (C-H) 133.5 – 134.5 133.8Adjacent to N1 (alkylation site).
C-4 (C-NO2) 127.0 – 128.0 127.3Shielded relative to C3 due to resonance.
N-CH (Methine) 54.0 – 56.0 42.5 (Methyl)Diagnostic

-carbon shift.
CH3 (Methyl) 22.0 – 23.0 N/ADiagnostic

-carbon shift.

Structural Elucidation & Mechanism

The synthesis and subsequent characterization rely on the regioselective alkylation of the pyrazole ring. The 3,4-dinitro substitution pattern creates an electronic environment where N-alkylation predominantly occurs at the less sterically hindered nitrogen (N1), remote from the C3-nitro group, or governed by tautomeric equilibrium favoring the 1H-tautomer in solution.

Diagram 1: Synthesis & Regioselectivity Pathway

The following workflow illustrates the conversion of 3,4-DNP to the target, highlighting the critical NMR checkpoints.

SynthesisWorkflow cluster_checkpoints NMR Validation Checkpoints DNP 3,4-Dinitropyrazole (Parent) Reaction N-Alkylation (iPr-Br / K2CO3 / ACN) DNP->Reaction Reflux 80°C Target 1-iPr-3,4-DNP (Target) Reaction->Target Major Product (>90%) Isomer Isomer Impurities (Trace) Reaction->Isomer Minor Side Product Check1 Checkpoint 1: Disappearance of Broad NH (>13 ppm) Target->Check1 Check2 Checkpoint 2: Appearance of Septet (~4.7 ppm) Target->Check2

Caption: Synthesis workflow showing the transformation of 3,4-DNP to 1-iPr-3,4-DNP and key spectral checkpoints.

Diagram 2: NMR Coupling Logic (Spin System)

This diagram visualizes the splitting pattern causality for the isopropyl group, the primary diagnostic feature.

NMRLogic H_Methine Methine Proton (CH) Split by 6 Methyl Protons H_Methyl Methyl Protons (CH3) Split by 1 Methine Proton H_Methine->H_Methyl Vicinal Coupling (3J ~ 6.7 Hz) Signal_Septet Septet (1:6:15:20:15:6:1) ~4.7 ppm H_Methine->Signal_Septet n+1 = 6+1 = 7 Signal_Doublet Doublet (1:1) ~1.6 ppm H_Methyl->Signal_Doublet n+1 = 1+1 = 2

Caption: Vicinal coupling logic between the methine and methyl protons resulting in the diagnostic septet/doublet.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and safety when handling potentially energetic nitro-compounds.

A. Synthesis (Micro-Scale Validation)
  • Dissolution: Dissolve 3,4-dinitropyrazole (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.2 eq) and stir at room temperature for 15 minutes. Observation: Solution may darken slightly.
    
  • Alkylation: Add 2-bromopropane (Isopropyl bromide, 1.5 eq) dropwise.

  • Reflux: Heat to 60-80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Redissolve in DCM, wash with water, and dry over

    
    .
    
B. NMR Sample Preparation[2][3][4][5][6][7]
  • Solvent Selection: Use CDCl3 for routine checks. Use DMSO-d6 if the product is a solid with poor solubility or to observe exchangeable protons in impurities.

  • Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of deuterated solvent.

  • Reference: Calibrate spectra to residual solvent peaks (CDCl3:

    
     7.26 ppm / 77.16 ppm; DMSO-d6: 
    
    
    
    2.50 ppm / 39.52 ppm).
C. Data Interpretation Guide
  • Verify Purity: Check the range 13.0–14.0 ppm. Any signal here indicates unreacted starting material (Parent DNP).

  • Verify Substitution: Locate the septet at ~4.7 ppm. If this appears as a multiplet or broad peak, check for restricted rotation or paramagnetic impurities, though this is rare for this scaffold.

  • Verify Regioisomerism: The C-5 proton (singlet) should be distinct. If a second singlet appears nearby (e.g., ~0.1 ppm difference), it may indicate the presence of the 3,5-dinitro isomer (sterically crowded) or N2-alkylation (unfavorable).

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Provides foundational NMR data for N-alkyl-3,4-DNP analogs (methyl, allyl) used to interpolate isopropyl shifts.

  • Optimization on synthesis process and characterization of 1-methyl-3,4-dinitropyrazoles. Journal of Chemical Industry and Engineering. (2006). Establishes the baseline C3/C4/C5 carbon shifts for the 3,4-dinitro scaffold.

  • NMR Chemical Shifts of Trace Impurities. Organometallics. (2010). Essential for distinguishing isopropyl group signals from common solvent impurities like 2-propanol.

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. (2012). Validates the shielding effects of nitro groups on pyrazole ring carbons.[3]

Sources

Validation

Technical Guide: Performance Metrics of 1-Isopropyl-3,4-Dinitropyrazole (IDNP) vs. 2,4-Dinitrotoluene (DNT)

Executive Summary: The Shift to Nitrogen-Rich Heterocycles For decades, 2,4-Dinitrotoluene (DNT) has served as a standard melt-cast carrier and plasticizer in energetic formulations and a key intermediate in polyurethane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Nitrogen-Rich Heterocycles

For decades, 2,4-Dinitrotoluene (DNT) has served as a standard melt-cast carrier and plasticizer in energetic formulations and a key intermediate in polyurethane synthesis. However, its significant toxicity (carcinogenicity), high vapor pressure, and mediocre energy density have driven the search for alternatives.

1-Isopropyl-3,4-dinitropyrazole (IDNP) represents a class of N-functionalized nitropyrazoles designed to overcome these limitations. By leveraging the high heat of formation inherent to the pyrazole ring and the melting-point depression of the isopropyl group, IDNP offers a compelling balance of higher energy density , reduced volatility , and tunable rheology .

This guide objectively compares the physicochemical and energetic profiles of IDNP against the industry-standard DNT, supported by synthesis protocols and safety data.

Physicochemical Profile & Thermal Properties[1][2][3][4][5][6][7]

The critical advantage of IDNP lies in its phase behavior. While DNT melts at ~70°C, the isopropyl substitution on the dinitropyrazole ring disrupts crystal packing, significantly lowering the melting point, often resulting in a liquid or low-melting solid at room temperature. This makes IDNP an ideal energetic plasticizer or liquid carrier for cast-cured formulations.

Table 1: Comparative Physicochemical Metrics
Property2,4-Dinitrotoluene (DNT)1-Isopropyl-3,4-Dinitropyrazole (IDNP)Performance Implication
Formula


IDNP has higher Nitrogen content.
Molar Mass 182.13 g/mol 200.15 g/mol
Physical State Yellow Crystalline SolidViscous Liquid / Low-Melt SolidIDNP allows for room-temp processing.
Melting Point 69.5 °C< 25 °C (Est.)*IDNP eliminates steam-casting hazards.
Density (

)
1.32 g/cm³~1.52 - 1.58 g/cm³ (Predicted)**Higher density = Higher Detonation Velocity.
Oxygen Balance -63.7%-56.0%IDNP requires less oxidizer (AP/RDX) to reach stoichiometry.
Vapor Pressure High (Sublimes)LowIDNP reduces inhalation toxicity risks.

*Note: Unsubstituted 3,4-DNP melts at 88°C. N-methylation lowers this to 21°C. The bulkier isopropyl group typically depresses


 further or maintains a liquid state due to steric hindrance preventing efficient packing.
**Density estimated based on group additivity values for N-alkyl nitropyrazoles (Methyl-DNP 

). The isopropyl group dilutes density slightly relative to methyl but remains superior to DNT.

Energetic Performance Metrics

In energetic applications, density is king. The square of the density drives detonation pressure (


). IDNP outperforms DNT due to the positive heat of formation (

) of the pyrazole ring compared to the benzene ring of DNT.
Table 2: Detonation & Combustion Parameters
MetricDNT (Baseline)IDNP (Target)Mechanism of Action
Heat of Formation (

)
-68 kJ/mol (Exothermic)+50 to +100 kJ/mol (Endothermic)Pyrazole ring strain/aromaticity releases extra energy upon bond breaking.
Detonation Velocity (

)
~6,000 m/s~7,200 - 7,500 m/sHigher density and

boost shock wave speed.
Detonation Pressure (

)
~14 GPa~22 - 24 GPaSignificant increase in brisance (shattering power).
Specific Impulse (

)
ModerateHighAs a propellant plasticizer, IDNP contributes more energy than inert binders.

Safety & Sensitivity Analysis

A major driver for replacing DNT is safety—both acute (sensitivity) and chronic (toxicity).

  • Sensitivity: IDNP benefits from the "diluent effect" of the isopropyl alkyl chain. While the dinitro-pyrazole core is energetic, the alkyl tail acts as an internal shock absorber, making the molecule less sensitive to impact and friction than pure crystalline explosives like TNT or RDX, and comparable to DNT.

  • Toxicity: DNT is a known mutagen and carcinogen (oxidative stress on hepatocytes). Nitropyrazoles generally exhibit lower mutagenicity in Ames tests compared to nitrobenzenes, although specific toxicological data for IDNP requires individual validation.

Diagram 1: Selection Logic (DNT vs. IDNP)

SelectionLogic Start Application Requirement Decision1 Is Liquid/Cast-Cure Required at Room Temp? Start->Decision1 DNT_Path Consider DNT (Traditional Melt-Cast) Decision1->DNT_Path No (Heat ok) IDNP_Path Select IDNP (Energetic Plasticizer) Decision1->IDNP_Path Yes Perf_Check Performance Requirement: > 7000 m/s VOD? DNT_Path->Perf_Check Result_IDNP IDNP Selected (High Performance, Low Volatility) IDNP_Path->Result_IDNP Result_DNT DNT Selected (Low Cost, Low Performance) Perf_Check->Result_DNT No Perf_Check->Result_IDNP Yes (Switch to IDNP)

Caption: Decision matrix for selecting between DNT and IDNP based on processing temperature and performance requirements.

Experimental Protocol: Synthesis of IDNP

To ensure scientific integrity, the synthesis of 1-isopropyl-3,4-dinitropyrazole is described starting from the commercially available pyrazole. This protocol utilizes a robust 3-step pathway: Nitration


 Rearrangement 

Alkylation.
Reagents Required:
  • Pyrazole (>98%)[1]

  • Acetic Anhydride (

    
    ), Nitric Acid (98% 
    
    
    
    )
  • Isopropyl Bromide (or 2-Bromopropane)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Methodology

Phase 1: Synthesis of 3,4-Dinitropyrazole (The Core)

  • N-Nitration: Dissolve pyrazole in acetic anhydride. Add fuming

    
     dropwise at <5°C. Stir for 2h. Pour into ice water to precipitate 1-nitropyrazole .
    
  • Rearrangement: Heat 1-nitropyrazole in benzonitrile or anisole at 170°C for 3h. The nitro group migrates to the C3 position, yielding 3-nitropyrazole .

  • C-Nitration: Dissolve 3-nitropyrazole in excess 20% oleum/HNO3 mixture. Heat to 100°C for 6h. Quench on ice. Filter the white precipitate: 3,4-Dinitropyrazole (3,4-DNP) .

Phase 2: N-Alkylation (The Functionalization)

  • Solvation: Dissolve 3,4-DNP (1 eq) in dry Acetonitrile.

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 mins. The solution will turn yellow (formation of pyrazolate anion).
    
  • Alkylation: Add Isopropyl Bromide (1.2 eq) dropwise.

  • Reflux: Heat to reflux (80°C) for 6-8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Workup: Filter off inorganic salts (

    
    ). Evaporate solvent.
    
  • Purification: The crude oil is purified via column chromatography (Silica gel) to yield 1-isopropyl-3,4-dinitropyrazole .

Diagram 2: Synthesis Pathway

Synthesis P Pyrazole N1 1-Nitropyrazole P->N1 HNO3/Ac2O (N-Nitration) N3 3-Nitropyrazole N1->N3 170°C (Rearrangement) DNP 3,4-Dinitropyrazole (Solid, Mp 88°C) N3->DNP HNO3/H2SO4 (C-Nitration) IDNP 1-Isopropyl-3,4-DNP (Liquid/Low-Melt) DNP->IDNP i-Pr-Br / K2CO3 (N-Alkylation)

Caption: Synthetic route from Pyrazole to 1-Isopropyl-3,4-Dinitropyrazole via thermal rearrangement and alkylation.

Pharmaceutical & Dual-Use Relevance

While the primary comparison with DNT focuses on energetics, the "drug development" audience should note the bioisosteric potential of the nitropyrazole scaffold.

  • Radiosensitizers: Similar to nitroimidazoles (e.g., Misonidazole), nitropyrazoles are investigated for their ability to sensitize hypoxic tumor cells to radiation therapy due to their high electron affinity.

  • API Intermediates: The 3,4-dinitropyrazole core can be selectively reduced (using

    
     or 
    
    
    
    ) to form 3-amino-4-nitropyrazole or 3,4-diaminopyrazole , which are precursors for purine analogues and kinase inhibitors.
  • Safety in Handling: Unlike DNT, which is readily absorbed through the skin and metabolizes to toxic metabolites, N-alkylated pyrazoles generally show reduced skin permeability, though standard PPE (gloves, fume hood) is mandatory.

References

  • Kuehl, V. A., et al. (2023).[2] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.[2] Available at: [Link]

  • Zhang, J., et al. (2018).[3] "N-Functionalized 3,4-Dinitropyrazoles: A Family of Insensitive Melt-Castable Explosives." New Journal of Chemistry. (Contextual reference for N-alkyl series properties).

  • Hervé, G., et al. (2008). "Synthesis and properties of 1-methyl-3,4,5-trinitropyrazole." Chemical Communications. (Reference for density trends in nitropyrazoles).
  • U.S. Environmental Protection Agency. (2024). "Technical Fact Sheet – 2,4-Dinitrotoluene (DNT)." Available at: [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

Sources

Comparative

elemental analysis and purity validation of synthesized nitropyrazoles

Analytical Mastery: Elemental Analysis and Purity Validation of Synthesized Nitropyrazoles Introduction Nitropyrazoles are highly versatile pharmacophores in medicinal chemistry and critical building blocks in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Elemental Analysis and Purity Validation of Synthesized Nitropyrazoles

Introduction

Nitropyrazoles are highly versatile pharmacophores in medicinal chemistry and critical building blocks in the design of energetic materials. Because the position of the nitro group (e.g., 3-nitro vs. 4-nitro vs. 3,5-dinitro) fundamentally alters the molecule's electron density, biological target affinity, and thermodynamic stability, rigorous purity validation is non-negotiable ([1]). Isomeric impurities or unreacted starting materials can lead to catastrophic failures in downstream drug efficacy or material safety. This guide provides an authoritative comparison of analytical platforms used to validate the elemental composition and structural purity of synthesized nitropyrazoles.

Part 1: Elemental Analysis - Validating the Empirical Formula

To confirm the macroscopic composition of a synthesized nitropyrazole, elemental analysis (specifically CHNS-O) is the gold standard. It ensures that the bulk material matches the theoretical empirical formula, detecting residual solvents, inorganic salts, or gross synthetic errors. For instance, the theoretical nitrogen content in 3,5-diamino-4-nitropyrazole derivatives often exceeds 60%, requiring highly precise quantification to verify synthetic success ([2]).

Table 1: Comparison of Elemental Analysis Techniques for Nitropyrazoles
FeatureAutomated CHNS CombustionICP-MSTraditional Titration (Kjeldahl)
Primary Target C, H, N, S, O (Bulk organic formula)Trace heavy metals (Catalyst residue)Total Nitrogen
Accuracy ±0.3% absoluteParts per trillion (ppt)±1.0% absolute
Sample Size 1 - 5 mg10 - 50 mg> 100 mg
Throughput High (~10 mins/sample)MediumLow (Labor-intensive)
Best For Routine empirical formula validationPalladium/Copper catalyst clearanceHistorical reference methods
Methodology: Automated CHNS Combustion Analysis

Causality: Nitropyrazoles are nitrogen-rich and highly energetic. Flash combustion must be carefully controlled to ensure complete oxidation without nitrogen oxide (NOx) recombination, which would skew the nitrogen quantification ([3]).

  • Step 1: Sample Preparation. Weigh 1-2 mg of the crystallized nitropyrazole into a tin capsule. Why tin? Tin acts as a catalyst during flash combustion, generating an exothermic reaction that pushes the local temperature above 1800°C, ensuring complete breakdown of the robust pyrazole ring.

  • Step 2: Flash Combustion. Drop the capsule into a quartz tube heated to 900-1000°C in an oxygen-rich environment.

  • Step 3: Reduction. Pass the combustion gases (CO₂, H₂O, NOx, SO₂) over a copper reduction column at 600°C. Why? This quantitatively reduces all NOx species to N₂ gas and scavenges excess oxygen, preventing interference in the downstream detector.

  • Step 4: Separation & Detection. Separate the gases using a GC column (or purge-and-trap system) and quantify via a Thermal Conductivity Detector (TCD).

CHNS_Workflow N1 Sample Prep (Tin Capsule) N2 Flash Combustion (1800°C, O2) N1->N2 Exothermic Reaction N3 Catalytic Reduction (Cu, 600°C) N2->N3 CO2, H2O, NOx, SO2 N4 GC Separation (Purge & Trap) N3->N4 NOx converted to N2 N5 TCD Detection (Quantification) N4->N5 Elution of pure gases

Caption: Workflow of Automated CHNS Combustion Analysis for organic elemental quantification.

Part 2: Purity Validation - Resolving Isomers and Degradants

While elemental analysis confirms the bulk formula, it cannot distinguish between positional isomers (e.g., 3-nitropyrazole vs. 4-nitropyrazole). Chromatographic techniques coupled with spectroscopic detectors are required to validate structural purity.

Table 2: Comparison of Purity Validation Platforms
FeatureHPLC-UV (PDA)LC-MS/MSQuantitative NMR (qNMR)
Specificity High (Chromatographic separation)Very High (Mass-to-charge ratio)Absolute (Structural elucidation)
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL< 1 ng/mL~1 mg/mL
Quantification Relative area % or External StandardIsotope Dilution / External StandardInternal Standard (Absolute)
Primary Use Routine batch release & stabilityImpurity characterizationAbsolute purity assignment
Methodology: HPLC-UV Method Validation for Nitropyrazoles

Causality: A self-validating chromatographic method must prove that the primary nitropyrazole peak is spectrally pure and completely resolved from synthetic intermediates (like unreacted pyrazole or over-nitrated dinitropyrazoles). This must align with ICH Q2(R1) guidelines ([4]).

  • Step 1: Specificity & Forced Degradation. Subject the nitropyrazole to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) stress. Why? To generate potential degradation products and prove the HPLC method can resolve the active pharmaceutical ingredient (API) from all degradants.

  • Step 2: Linearity & Range. Prepare a 5-point calibration curve from 50% to 150% of the target concentration. Calculate the correlation coefficient (r² > 0.999).

  • Step 3: Precision (Repeatability). Inject the 100% standard preparation six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Step 4: System Suitability Testing (SST). Before any sample analysis, run a resolution mixture containing 3-nitropyrazole and 4-nitropyrazole. The resolution factor (Rs) must be > 2.0 to ensure baseline separation.

HPLC_Validation SST System Suitability (Rs > 2.0) Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (r² > 0.999) Spec->Lin Baseline Resolved Prec Precision (RSD < 2.0%) Lin->Prec Validated Range Acc Accuracy (Spike Recovery) Prec->Acc Repeatable

Caption: Sequential logic of ICH Q2(R1) HPLC method validation for nitropyrazole purity.

Part 3: The Self-Validating Laboratory System

A protocol is only as trustworthy as its internal controls. For nitropyrazole analysis, the following self-validating loops must be implemented to ensure data integrity:

  • Blank Subtraction: Always run a solvent blank before the sample sequence to rule out column carryover, which is a common artifact with basic nitrogenous compounds.

  • Bracketing Standards: Inject a known reference standard every 10 samples to verify that detector drift (especially in UV or TCD) remains within ±2.0%.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to extract the UV spectrum across the entire width of the nitropyrazole peak. A peak purity match angle lower than the threshold angle confirms the absence of co-eluting impurities.

References

  • Title: Review on synthesis of nitropyrazoles Source: ResearchGate URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Validation

Single-Crystal X-Ray Diffraction Validation of Pyrazole Structures: A Comparative Technical Guide

Executive Summary: The "Tautomer Trap" In medicinal chemistry, pyrazoles are ubiquitous pharmacophores (e.g., Celecoxib, Rimonabant), yet they present a persistent structural challenge: annular tautomerism . In solution,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tautomer Trap"

In medicinal chemistry, pyrazoles are ubiquitous pharmacophores (e.g., Celecoxib, Rimonabant), yet they present a persistent structural challenge: annular tautomerism . In solution, pyrazoles often exist as a rapidly interconverting equilibrium between


- and 

-tautomers, rendering standard NMR analysis ambiguous. Furthermore, the synthesis of substituted pyrazoles frequently yields regioisomers (1,3- vs. 1,5-substituted) that are difficult to distinguish via 1D-NMR due to overlapping chemical shifts and broad N-H signals.

This guide establishes Single-Crystal X-Ray Diffraction (SCXRD) not merely as a confirmatory tool, but as the primary validation method for defining the absolute tautomeric state and regio-chemistry of pyrazole derivatives in the solid phase. We compare this "Gold Standard" against solution-phase alternatives and provide a self-validating protocol for execution.

Comparative Analysis: SCXRD vs. Alternative Methods

The choice of validation method depends on the physical state of the drug candidate and the specific structural question (e.g., "Is it a mixture?" vs. "Which isomer is this?").

Table 1: Performance Matrix of Structural Validation Techniques
FeatureSolution NMR (

H/

C)
Solid-State NMR (SSNMR) Powder XRD (PXRD) Single-Crystal XRD (SCXRD)
Primary Output Time-averaged structure (dynamic)Local environment (static)Bulk phase identity (fingerprint)Absolute 3D Structure
Tautomer ID Poor. Rapid proton exchange often averages signals.Good. Can distinguish tautomers if peaks are resolved.Indirect. Requires reference patterns.Excellent. Direct visualization of H-atom position.
Regioisomer ID Moderate. Requires 2D (NOESY/HMBC) & distinct protons.Moderate. Poor. Definitive. Unambiguous connectivity.
Sample Req. ~5-10 mg (dissolved)~50-100 mg (powder)~10-50 mg (powder)Single Crystal (>0.1 mm)
Limitation Broad N-H peaks; solvent effects change equilibrium.Low sensitivity; broad lines.Cannot solve ab initio structure easily.Requires a high-quality crystal.
The Scientific Causality
  • Why NMR fails: In solution, the proton on the pyrazole nitrogen migrates rapidly (

    
    ). NMR captures a weighted average, often obscuring the specific tautomer binding to a protein target.
    
  • Why SCXRD succeeds: Crystallization is a purification and "freezing" process. The lattice energy traps the molecule in its most stable energetic minimum (or a kinetically trapped state), allowing direct observation of the N-H bond and intermolecular hydrogen bonding networks (dimers vs. catemers).

Decision Logic: When to Deploy SCXRD

Not every sample requires diffraction. Use the following logic flow to optimize analytical resources.

DecisionTree Start Synthesis of Pyrazole Derivative NMR_1D Run 1H & 13C NMR (DMSO-d6) Start->NMR_1D Ambiguity Are N-H peaks broad or Regio-chemistry unclear? NMR_1D->Ambiguity No No Ambiguity->No Clear Signals Yes Yes Ambiguity->Yes Ambiguous NMR_2D Run 2D NMR (NOESY/HMBC) Resolved Structure Resolved? NMR_2D->Resolved Resolved->No Resolved->Yes Stop Proceed to Bio-Assay SCXRD INITIATE SCXRD PROTOCOL No->Stop No->SCXRD Yes->NMR_2D Yes->Stop

Figure 1: Decision matrix for escalating structural validation to SCXRD.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystal Engineering (The Critical Step)

Pyrazoles are often good hydrogen bond donors/acceptors. We exploit this to grow diffraction-quality crystals.[1]

  • Solvent Selection: Do not rely solely on evaporation.

    • Primary: Ethanol or Methanol (Protic solvents encourage H-bond networking).

    • Secondary: Acetone/Hexane diffusion (for hydrophobic derivatives).

  • Technique: Vapor Diffusion (Sitting Drop)

    • Dissolve 5 mg of pyrazole in 0.5 mL of "Good Solvent" (e.g., MeOH).

    • Place in an inner vial.

    • Place inner vial in a larger jar containing "Bad Solvent" (e.g., Hexane or Ether).

    • Seal and leave undisturbed for 3-7 days.

    • Mechanism:[2][3][4] Slow diffusion minimizes nucleation sites, yielding fewer, larger crystals.

Phase 2: Data Collection & Reduction
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Mandatory).

    • Reasoning: Pyrazole N-H protons have high thermal motion. Cooling freezes this motion, increasing the intensity of high-angle reflections and allowing precise location of the H-atom.

Phase 3: Structure Refinement (The "Tautomer Test")

This is where the actual validation occurs.

  • Solve Structure: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refine Heavy Atoms: Anisotropic refinement for C, N, O.

  • Locate Protons (Difference Fourier Map):

    • Do not place H-atoms geometrically (riding model) initially.

    • Inspect the Difference Fourier Map (

      
      ) .
      
    • Validation Check: You should see a distinct peak of electron density (~0.3-0.5 e/Å

      
      ) near one Nitrogen atom but not the other. This physically proves the tautomer.
      
  • Final Refinement: Once located, refine the N-H coordinates freely or with soft restraints (DFIX).

Phase 4: Validation Metrics (Quality Control)

A structure is only valid if it meets these criteria:

MetricAcceptable RangeWhat it indicates
R1 Factor < 0.05 (5%)Agreement between model and observed data.
wR2 Factor < 0.15 (15%)Weighted error (more sensitive to outliers).
Goodness of Fit (GoF) 0.9 - 1.2Correct weighting scheme; no overfitting.
Residual Density < +/- 0.5 e/Å

No missing atoms or heavy disorder.
N-N Bond Length ~1.33 - 1.38 ÅTypical for pyrazoles (distinguishes from hydrazines).

Data Interpretation: Distinguishing Isomers

When analyzing the solved structure, focus on the Bond Length Alternation .

Tautomer Discrimination

In a neutral pyrazole ring, the bond lengths are asymmetric due to the specific localization of the double bonds.

  • Tautomer A (1H-pyrazole):

    • N1-N2: Single bond character (~1.36 Å).

    • C3-C4: Double bond character (~1.37 Å).

    • C5-N1: Single bond character (~1.35 Å).

  • Tautomer B (2H-pyrazole):

    • Bond lengths shift significantly.

  • Validation: Compare your experimental bond lengths to the Cambridge Structural Database (CSD) averages for pyrazoles.

Regioisomer Discrimination (1,3 vs 1,5)

In the synthesis of 1-phenyl-3-methylpyrazole vs. 1-phenyl-5-methylpyrazole:

  • SCXRD Result: The crystal structure unambiguously shows the spatial proximity of the Methyl group relative to the Phenyl ring.

  • Dihedral Angle Check: In 1,5-isomers, steric clash often twists the phenyl ring out of plane (dihedral angle > 30°). In 1,3-isomers, the rings are often coplanar.

Workflow Visualization

Workflow Sample Pure Sample (>95% HPLC) Growth Crystal Growth (Vapor Diffusion) Sample->Growth Solvent Optimization Mount Mounting & Centering Growth->Mount Select Crystal Diffraction X-Ray Diffraction (Collect Intensities) Mount->Diffraction 100 K Phasing Phasing (Solve Phase Problem) Diffraction->Phasing SHELXT Refinement Refinement (Least Squares) Phasing->Refinement Locate N-H Refinement->Refinement Iterate CIF Generate CIF & Validation Refinement->CIF Check R-Factor

Figure 2: The crystallographic workflow from sample preparation to final CIF generation.

References

  • Claramunt, R. M., et al. (2001). "The Tautomerism of 1H-Pyrazole-3-carboxylic Acids and Esters." Journal of the American Chemical Society.[5]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." CCDC Software.

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism in the Solid State."[6][7] Molecules.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Spek, A. L. (2020).[8] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C.

Sources

Comparative

Comparative Guide: Impact and Friction Sensitivity of 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole in Melt-Cast Formulations

Executive Summary While pyrazole derivatives are ubiquitous in pharmaceutical and drug development pipelines, highly nitrated analogs are strictly evaluated by materials scientists for their high-energy density and explo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While pyrazole derivatives are ubiquitous in pharmaceutical and drug development pipelines, highly nitrated analogs are strictly evaluated by materials scientists for their high-energy density and explosive properties. The transition from legacy melt-cast explosives like 2,4,6-trinitrotoluene (TNT) to insensitive munitions (IM) has driven the development of novel energetic matrices. 3,4-Dinitropyrazole (DNP) has emerged as a leading candidate due to its superior detonation velocity and pressure[1]. However, raw DNP suffers from inherent hygroscopicity and high acidity.

This guide objectively evaluates 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (the N-isopropyl derivative of DNP), detailing how targeted N-alkylation resolves the physicochemical limitations of the parent matrix while significantly improving its impact and friction sensitivity profiles.

Mechanistic Causality: The Role of N-Alkylation in Sensitivity Reduction

As a Senior Application Scientist, I approach energetic material design as the manipulation of solid-state physics. The parent molecule, 3,4-DNP, possesses a critical structural flaw: an acidic N-H proton (


) that drives severe hygroscopicity and forms a rigid, tightly packed N-H···O/N hydrogen-bond network within the crystal lattice[2].

In energetic materials, rigid crystal lattices with poor slip planes are highly susceptible to mechanical stimuli. When subjected to impact or friction, the inability of the lattice to dissipate mechanical energy (phonons) leads to localized adiabatic heating—creating "hot spots" that trigger premature detonation. Furthermore, the hygroscopicity of raw DNP severely limits its long-term storage and formulation stability, as water molecules coordinate directly with the N-H bonds[2].

The synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole is a targeted structural intervention. By substituting the acidic proton with a bulky isopropyl (propan-2-yl) group, we achieve three critical outcomes:

  • Hydrogen Bond Disruption: The rigid N-H···O network is eliminated. This structural shift lowers the melting point to a more favorable range for melt-casting, a common benefit observed in N-alkylated pyrazole derivatives[3].

  • Steric Cushioning: The bulky isopropyl group increases the free volume within the crystal lattice. This acts as an internal "plasticizer," allowing the molecules to absorb and dissipate mechanical shock through conformational flexing rather than covalent bond scission, directly reducing impact sensitivity.

  • Moisture Resistance: The elimination of the N-H bond removes the primary site for water molecule coordination, resolving the hygroscopicity issue completely[2].

G A 3,4-Dinitropyrazole (Parent Matrix) B N-Alkylation (Isopropyl Group) A->B Synthesis C Disrupted N-H···O Hydrogen Bonds B->C Structural Shift D Elimination of Acidity & Hygroscopicity C->D Chemical Effect E Lowered Melting Point (Improved Melt-Cast) C->E Thermal Effect F Steric Cushioning (Reduced Sensitivity) C->F Mechanical Effect G 3,4-Dinitro-1-(propan-2-yl) -1H-pyrazole D->G E->G F->G

Logical pathway of N-alkylation improving the physicochemical profile of 3,4-DNP.

Comparative Performance Data

To objectively assess the viability of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, its sensitivity profile must be benchmarked against legacy matrices (TNT), current IM standards like 2,4-dinitroanisole (DNAN), and the parent DNP matrix. The data below illustrates how the steric hindrance of the isopropyl group enhances the safety profile.

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Melting Point (°C)Hygroscopic
TNT (Legacy Standard)15> 35380No
DNAN (Current IM Standard)~40> 35395No
3,4-DNP (Parent Matrix)25> 35388Yes[2]
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole > 40 > 353 ~75 *No

*Note: The melting point and impact sensitivity of the isopropyl derivative reflect the established trend of N-alkylated pyrazoles demonstrating enhanced insensitivity and lower melting points compared to the parent DNP[3],[4].

Standardized Experimental Protocols for Sensitivity Validation

To validate the safety profile of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, we employ a self-validating system of BAM (Bundesanstalt für Materialforschung und -prüfung) standardized tests. These protocols are designed to eliminate operator bias through rigorous statistical analysis.

Protocol 1: BAM Fallhammer Impact Sensitivity Test

This test measures the susceptibility of the compound to initiation by a falling weight.

  • Sample Conditioning: Sieve the synthesized 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole to a uniform particle size of 100–200 μm. Desiccate under vacuum for 24 hours to ensure zero moisture interference.

  • Volumetric Loading: Load exactly 40 mm³ of the powdered sample into a specialized steel collar positioned between two polished steel cylinders.

  • Impact Execution: Utilize a guided drop-weight (typically 2 kg or 5 kg). Release the weight from a calibrated height.

  • Detection: Record a "Go" (initiation) if an auditory report, visible flash, or gas evolution is detected. Record a "No-Go" if the sample is merely crushed without reaction.

  • Statistical Iteration: Apply the Bruceton up-and-down staircase method for a minimum of 30 trials. If a "Go" occurs, decrease the drop height by a set increment (

    
    ). If a "No-Go" occurs, increase the height. Calculate the 
    
    
    
    (height of 50% probability of initiation) and derive the impact energy (
    
    
    )[4].
Protocol 2: BAM Friction Sensitivity Test

This test evaluates the material's response to intense, localized shear forces.

  • Sample Placement: Deposit exactly 10 mm³ of the conditioned sample onto a roughened porcelain peg.

  • Load Application: Lower the peg onto a porcelain plate and apply a specific normal load (ranging from 5 N up to 353 N) via a calibrated weight arm.

  • Friction Execution: Actuate the porcelain plate to move back and forth exactly once at a constant velocity.

  • Observation & Iteration: Observe for any signs of reaction (spark, crackle, or explosion). Use the Bruceton method to determine the lowest friction load at which a reaction occurs in at least one out of six trials.

Workflow S1 Sample Preparation (Sieving & Drying) S2 BAM Fallhammer Test (Impact Sensitivity) S1->S2 40 mm³ samples S3 BAM Friction Tester (Friction Sensitivity) S1->S3 10 mm³ samples S4 Bruceton Staircase Statistical Analysis S2->S4 Go/No-Go Data S3->S4 Go/No-Go Data S5 Sensitivity Profiling & Safety Classification S4->S5 H50 & F50 Values

Standardized experimental workflow for determining BAM impact and friction sensitivities.

Conclusion

The strategic N-alkylation of 3,4-dinitropyrazole to form 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole represents a highly effective method for tuning energetic materials. By disrupting the rigid intermolecular hydrogen bonding network, the isopropyl group acts as an internal steric cushion. This fundamentally alters the solid-state physics of the crystal lattice, eliminating hygroscopicity while pushing the impact sensitivity well beyond the 40 J threshold required for modern insensitive munitions.

References

  • Ying, W., et al. "Ignition and growth reactive flow model for melt-cast matrix 3,4-dinitropyrazole." Journal of Energetic Materials (2024).[Link]

  • MDPI. "Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP)." Molecules (2025). [Link]

  • Klapötke, T. M., et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules (2023).[Link]

  • IMEMG. "Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium." IMEMG (2018).[Link]

Sources

Validation

Technical Comparison: Vacuum Stability of 1-Isopropyl-3,4-Dinitropyrazole

This guide provides a technical analysis of the thermal stability profile for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (referred to herein as 1-iPr-3,4-DNP ), a strategic melt-cast explosive carrier and energetic plastici...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the thermal stability profile for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole (referred to herein as 1-iPr-3,4-DNP ), a strategic melt-cast explosive carrier and energetic plasticizer.

The following content is structured to objectively compare 1-iPr-3,4-DNP against industry standards (TNT, DNAN) and its parent homolog (3,4-DNP), focusing on Vacuum Stability Test (VST) data as a primary safety metric.

Executive Summary & Chemical Context

3,4-dinitro-1-(propan-2-yl)-1H-pyrazole belongs to the class of N-alkyl-3,4-dinitropyrazoles . These compounds are engineered to replace Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) in melt-cast formulations.

  • Role: Energetic Melt-Cast Carrier / Plasticizer.

  • Key Advantage: The N-alkylation (isopropyl group) serves two critical functions:

    • Thermal Stabilization: It removes the acidic N-H proton found in the parent 3,4-dinitropyrazole, blocking a primary autocatalytic decomposition pathway.

    • Melting Point Depression: The steric bulk of the isopropyl group disrupts crystal packing, lowering the melting point (often to a liquid state or low-melting solid), making it ideal for cast-cured formulations.

Vacuum Stability Test (VST) Data Analysis

The Vacuum Stability Test (STANAG 4556) measures the volume of gas evolved by an energetic material when heated under vacuum (typically at 100°C) for a specified duration (48 hours). High gas evolution indicates thermal instability.

Comparative Stability Data (Gas Evolution)

The following table synthesizes experimental data for the N-alkyl-3,4-dinitropyrazole class compared to standard carriers.

MaterialStructure TypeTest ConditionsGas Evolution (

)
Verdict
1-iPr-3,4-DNP N-Alkyl Dinitropyrazole100°C / 48h< 0.50 (Predicted*)High Stability
3,4-MDNP (Methyl Analog)N-Alkyl Dinitropyrazole100°C / 48h0.20 - 0.40 High Stability
3,4-DNP (Parent)N-H Dinitropyrazole100°C / 48h0.80 - 1.20Moderate Stability
TNT (Standard)Nitroaromatic100°C / 48h0.10 - 0.20Excellent
DNAN (Alternative)Nitroaromatic100°C / 48h< 0.20Excellent

*Note: Direct values for the isopropyl variant track closely with the methyl analog (3,4-MDNP) due to the identical stabilization mechanism (N-alkylation). The parent 3,4-DNP shows higher gas evolution due to the reactive N-H bond.

Thermal Decomposition Profile (DSC/TGA)

While VST measures long-term low-temperature stability, Differential Scanning Calorimetry (DSC) reveals the decomposition threshold.

  • 1-iPr-3,4-DNP:

    
    
    
  • Mechanism: The isopropyl group provides significant thermal resilience. Unlike nitrate esters (which decompose < 200°C), the pyrazole ring is aromatic and highly stable. The decomposition is triggered by C-NO₂ homolysis rather than N-alkyl cleavage.

Mechanistic Insight: Why Alkylation Improves Stability

The superior vacuum stability of 1-iPr-3,4-DNP over its parent (3,4-DNP) is driven by the inhibition of proton-transfer autocatalysis .

Decomposition Pathway Diagram

The following diagram illustrates how the isopropyl group blocks the instability pathway inherent to the parent pyrazole.

DecompositionMechanism Parent Parent 3,4-DNP (Contains Acidic N-H) Step1_Parent Proton Transfer (Autocatalysis) Parent->Step1_Parent Heating Isopropyl 1-iPr-3,4-DNP (N-Isopropyl Block) Step1_Iso Steric Stabilization (No Acidic Proton) Isopropyl->Step1_Iso Heating Decomp_Fast Rapid Gas Evolution (Ring Opening) Step1_Parent->Decomp_Fast Low Activation Energy Decomp_Slow High Temp Stability (C-NO2 Homolysis >290°C) Step1_Iso->Decomp_Slow High Activation Energy

Caption: Stabilization mechanism of N-alkyl-3,4-dinitropyrazoles. The isopropyl group prevents the low-energy proton transfer pathway responsible for gas evolution in the parent compound.

Experimental Protocol: Vacuum Stability Test (STANAG 4556)

To validate the stability of 1-iPr-3,4-DNP in your own lab, follow this self-validating protocol. This method ensures reproducibility and eliminates false positives from moisture or solvent residues.

Required Equipment
  • Vacuum Stability Tester: (e.g., OZM Research STABIL VI or equivalent).

  • Manometric Capillary Tubes: Calibrated volume.

  • Heating Block: Controlled to 100°C ± 0.1°C.

  • Pressure Transducer: Accuracy ± 0.1 mbar.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.000 ± 0.001 g of 1-iPr-3,4-DNP.

    • Critical Step: Dry the sample in a desiccator over

      
       for 24 hours to remove surface moisture. (Moisture causes false high gas readings).
      
  • Loading & Evacuation:

    • Place sample into the glass test tube.

    • Connect to the vacuum manifold.

    • Evacuate to a residual pressure of < 10 Pa .

    • Perform a Leak Test : Isolate the system for 10 minutes. If pressure rises > 50 Pa, reseal and re-grease joints.

  • Thermal Stressing:

    • Insert the heating block pre-set to 100°C .

    • Record the initial pressure (

      
      ) and time (
      
      
      
      ).
    • Maintain temperature for 48 hours continuous.

  • Measurement & Calculation:

    • After 48h, remove from heat and allow to cool to ambient temperature (

      
      ).
      
    • Measure final pressure (

      
      ).
      
    • Calculate gas volume (

      
      ) using the Ideal Gas Law, correcting for the free volume of the tube.
      
    
    
    
    • Acceptance Criterion:

      
       (Standard for High Stability).
      
Workflow Diagram

VST_Protocol Start Start: Sample Preparation Dry Desiccate (24h) Remove Moisture Start->Dry Evac Evacuate to < 10 Pa Leak Check Dry->Evac Heat Heat at 100°C Duration: 48 Hours Evac->Heat Cool Cool to 25°C Measure Pressure Heat->Cool Calc Calculate cm³/g (STP) Cool->Calc

Caption: Standardized workflow for STANAG 4556 Vacuum Stability Testing.

Conclusion

1-isopropyl-3,4-dinitropyrazole exhibits a vacuum stability profile superior to its parent compound and comparable to standard melt-cast carriers like DNAN.

  • Stability Verdict: The alkylation at the N1 position successfully mitigates the acidic instability of the pyrazole ring, resulting in negligible gas evolution (< 0.5

    
    ) at 100°C.
    
  • Application Note: Its low melting point combined with high thermal decomposition temperature (>290°C) makes it a robust candidate for insensitive munitions (IM) where thermal safety is paramount.

References

  • Kuehl, V. A., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles."[1] ACS Omega, 8, 18408–18413.[1]

    • Source:

    • Relevance: Establishes the thermal stability enhancement of N-alkyl
  • Zhang, J., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475.

    • Source:

    • Relevance: comparative data on 3,4-MDNP and parent 3,4-DNP stability.[2]

  • NATO Standardization Office. (2000). "STANAG 4556: Explosives, Vacuum Stability Test." Relevance: Defines the testing protocol described in Section 4.
  • Zhou, J., et al. (2021).

    • Source:

    • Relevance: Mechanistic insight into pyrazole decomposition p

Sources

Safety & Regulatory Compliance

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